N-Phenylacrylamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2-7H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCNEKWROYSOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25620-46-6 | |
| Record name | 2-Propenamide, N-phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25620-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID60278268 | |
| Record name | N-Phenylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2210-24-4 | |
| Record name | N-Phenylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylacrylamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylanilide | |
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| Record name | N-Phenylacrylamide | |
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| Record name | N-phenylacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-PHENYLACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2AQJ9FV2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Phenylacrylamide from Aniline and Acryloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-Phenylacrylamide, a valuable monomer in polymer science and a key building block in the development of various therapeutic agents. The primary synthetic route detailed herein is the Schotten-Baumann reaction between aniline and acryloyl chloride. This document offers a thorough examination of the reaction mechanism, a comparative analysis of reaction conditions, detailed experimental protocols for synthesis and purification, and characterization data for the final product. The information is presented to be a practical resource for researchers in organic synthesis, materials science, and drug discovery.
Introduction
This compound is an organic compound with the chemical formula C₉H₉NO.[1] Its structure, featuring a phenyl group attached to an acrylamide moiety, makes it a versatile monomer for the synthesis of polymers with tailored properties. These polymers find applications in areas such as drug delivery, hydrogels, and specialty coatings. In the context of drug development, the acrylamide functional group can act as a Michael acceptor, enabling its use in the design of targeted covalent inhibitors.
The most common and efficient method for the synthesis of this compound is the N-acylation of aniline with acryloyl chloride.[2] This reaction, a classic example of the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution and is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. This guide will delve into the specifics of this synthetic transformation, providing the necessary details for its successful implementation in a laboratory setting.
The Schotten-Baumann Reaction: Mechanism and Key Parameters
The synthesis of this compound from aniline and acryloyl chloride follows the Schotten-Baumann reaction mechanism. The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of aniline on the electrophilic carbonyl carbon of acryloyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the final amide product.
References
N-Phenylacrylamide: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N-Phenylacrylamide (NPA), a versatile monomer with significant applications in polymer chemistry, drug delivery, bioconjugation, and as a biochemical probe. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key applications, supplemented with experimental protocols and pathway diagrams.
Core Properties of this compound
This compound is a white to off-white crystalline solid. Its chemical structure consists of an acrylamide group attached to a phenyl ring, rendering it amenable to polymerization and various chemical modifications.
| Property | Value | Reference |
| CAS Number | 2210-24-4 | |
| Molecular Formula | C₉H₉NO | |
| Molecular Weight | 147.17 g/mol | |
| Melting Point | 103-106 °C | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone; limited solubility in water. |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of aniline with acryloyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[2]
Experimental Protocol: Synthesis from Aniline and Acryloyl Chloride
Materials:
-
Aniline
-
Acryloyl chloride
-
Triethylamine (TEA) or another suitable base
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents), dissolved in anhydrous dichloromethane, to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Applications in Drug Development and Research
This compound's unique properties make it a valuable tool in several areas of drug development and biomedical research.
Polymer-Based Drug Delivery Systems
This compound can be polymerized to form homopolymers or copolymerized with other monomers to create hydrogels for controlled drug delivery.[3] These hydrogels can encapsulate therapeutic agents and release them in a sustained manner.[4]
Materials:
-
This compound (NPA)
-
N,N'-Methylenebis(acrylamide) (BIS) as a crosslinker
-
Ammonium persulfate (APS) or potassium persulfate (KPS) as an initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
-
Model drug (e.g., bovine serum albumin, doxorubicin)
Procedure:
-
Prepare a solution by dissolving this compound and N,N'-Methylenebis(acrylamide) in deionized water. The monomer and crosslinker concentrations can be varied to control the hydrogel's properties.
-
If loading a drug, dissolve the model drug in this solution.
-
Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator (APS or KPS) to the solution and mix gently.
-
Add the accelerator (TEMED) to initiate the polymerization reaction.
-
Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours or until a solid gel is formed.
-
After polymerization, the hydrogel can be removed from the mold and washed extensively with deionized water to remove any unreacted monomers and initiator.
-
For drug release studies, the drug-loaded hydrogel can be placed in a buffer solution (e.g., PBS at pH 7.4) at 37 °C, and the release of the drug can be monitored over time using techniques like UV-Vis spectroscopy or HPLC.
Bioconjugation
The acrylamide group in this compound can act as a Michael acceptor, allowing for covalent conjugation to nucleophilic residues on proteins, such as the thiol group of cysteine or the amine group of lysine. This makes it a useful tool for creating protein-polymer conjugates, antibody-drug conjugates (ADCs), and for immobilizing proteins on surfaces.
Materials:
-
This compound (NPA)
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Dimethyl sulfoxide (DMSO) for dissolving NPA
-
Size-exclusion chromatography (SEC) column for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve BSA in PBS buffer to a known concentration (e.g., 10 mg/mL).
-
Prepare a stock solution of this compound in DMSO at a higher concentration.
-
Add a molar excess of the NPA solution to the BSA solution while gently stirring. The molar ratio of NPA to protein will influence the degree of labeling.
-
Allow the reaction to proceed at room temperature or 37 °C for a specified time (e.g., 2-24 hours). The reaction pH is typically kept between 7.4 and 8.0 to ensure the nucleophilicity of the target amino acid residues.
-
Quench the reaction by adding a small molecule with a thiol or amine group (e.g., dithiothreitol or Tris buffer).
-
Purify the resulting protein conjugate from unreacted NPA and byproducts using size-exclusion chromatography (SEC).
-
Characterize the conjugate to determine the degree of labeling. This can be achieved using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to measure the mass increase of the protein after conjugation.
Covalent Inhibition of Transglutaminase 2 (TGM2)
This compound has been identified as a covalent inhibitor of Transglutaminase 2 (TGM2), an enzyme implicated in various diseases, including cancer and fibrosis. The acrylamide moiety acts as an electrophilic "warhead" that covalently modifies a cysteine residue in the active site of TGM2, leading to its irreversible inhibition.
Transglutaminase 2 is a multifunctional enzyme that, when dysregulated, contributes to disease progression. In cancer, TGM2 is involved in promoting cell survival, metastasis, and drug resistance through pathways such as NF-κB and PI3K/Akt. In fibrosis, TGM2 crosslinks extracellular matrix (ECM) proteins, leading to tissue stiffening and disease progression, often in conjunction with the TGF-β signaling pathway.
Caption: TGM2 signaling in cancer and fibrosis and its inhibition by this compound.
Materials:
-
Recombinant human Transglutaminase 2 (TGM2)
-
This compound (NPA)
-
TGM2 substrate (e.g., N,N-dimethylcasein or a specific peptide substrate)
-
Amine donor substrate (e.g., 5-(biotinamido)pentylamine)
-
Assay buffer (e.g., Tris buffer, pH 7.5, containing CaCl₂ and DTT)
-
Detection reagent (e.g., Streptavidin-HRP for biotinylated substrate)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO only).
-
Add the TGM2 enzyme to all wells except for the negative control.
-
Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 15-30 minutes) at room temperature to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the TGM2 substrate and the amine donor substrate.
-
Incubate the plate at 37 °C for a set period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA to chelate Ca²⁺).
-
Detect the product formation. For a biotinylated substrate, this can be done by adding Streptavidin-HRP followed by a chromogenic substrate (e.g., TMB) and measuring the absorbance.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Analytical Characterization
Standard analytical techniques are employed to characterize this compound and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized monomer.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the monomer and to characterize protein conjugates by measuring the mass shift upon modification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the amide and vinyl groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the monomer and to analyze the products of bioconjugation reactions.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis, purification, and application of this compound in bioconjugation.
Caption: A typical experimental workflow for this compound synthesis and bioconjugation.
Conclusion
This compound is a valuable and versatile chemical entity with broad applicability in drug development and biomedical research. Its ability to form polymers, participate in bioconjugation reactions, and act as a covalent inhibitor makes it a powerful tool for creating advanced drug delivery systems, protein-based therapeutics, and for probing biological pathways. This guide provides a foundational understanding and practical protocols to facilitate its use in the laboratory.
References
Solubility Profile of N-Phenylacrylamide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of N-Phenylacrylamide in various organic solvents and water. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to facilitate understanding and replication of these methods.
Introduction
This compound is a chemical compound with applications in polymer synthesis and as a reagent in various chemical reactions. A thorough understanding of its solubility in different solvent systems is crucial for its effective use in research and development, particularly in areas such as polymer chemistry, materials science, and drug formulation. This guide aims to provide a centralized resource on the solubility characteristics of this compound.
Quantitative Solubility Data
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 55 mg/mL[1] | 25 |
| Water | H₂O | 4 mg/mL[2] | 25 |
| Ethanol | C₂H₅OH | Soluble[3] | Not Specified |
| Acetone | C₃H₆O | Soluble[3] | Not Specified |
| Methanol | CH₃OH | Data Not Available | - |
| Isopropanol | C₃H₈O | Data Not Available | - |
| Acetonitrile | C₂H₃N | Data Not Available | - |
| Tetrahydrofuran (THF) | C₄H₈O | Data Not Available | - |
| Ethyl Acetate | C₄H₈O₂ | Data Not Available | - |
| Toluene | C₇H₈ | Data Not Available | - |
Note: The term "Soluble" indicates that the source qualitatively describes this compound as soluble in that solvent without providing specific quantitative values.
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the solubility of a solid compound like this compound in a given solvent.
Isothermal Shake-Flask Method
This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.[4]
Objective: To determine the saturation concentration of this compound in a solvent at a constant temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a clean, pre-weighed vial. This step removes any remaining fine particles.
-
Quantification:
-
Gravimetric Analysis: Accurately weigh the vial containing the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute. Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of dissolved this compound.
-
Instrumental Analysis (HPLC/UV-Vis): Prepare a series of standard solutions of this compound with known concentrations in the solvent. Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve. The concentration of the original saturated solution can then be calculated by applying the dilution factor.
-
Data Reporting: Express the solubility in terms of mass per unit volume (e.g., g/100 mL or mg/mL) or molarity (mol/L) at the specified temperature.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for determining the solubility of this compound.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of N-Phenylacrylamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of N-Phenylacrylamide, a key monomer in the synthesis of various polymers with applications in drug delivery and biomaterials. This document outlines the characteristic vibrational frequencies of this compound, detailed experimental protocols for its analysis, and a logical workflow for obtaining high-quality spectra.
Core Concepts in the IR Analysis of this compound
Infrared spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of radiation at characteristic wavenumbers, providing a unique "fingerprint" of the molecule.
For this compound, the key functional groups of interest are the secondary amide (-CONH-), the vinyl group (C=C), and the phenyl group (aromatic ring). Each of these groups exhibits distinct absorption bands in the IR spectrum, allowing for the confirmation of the molecule's identity and purity.
Quantitative Data: Characteristic IR Absorption Bands of this compound
The following table summarizes the principal infrared absorption bands for this compound. The assignments are based on established group frequency correlations and data from analogous compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3300 - 3200 | Medium-Strong | N-H stretching | Secondary Amide |
| ~3100 - 3000 | Medium-Weak | =C-H stretching | Aromatic & Vinyl |
| ~1660 | Strong | C=O stretching (Amide I) | Secondary Amide |
| ~1640 | Medium | C=C stretching | Vinyl |
| ~1600, ~1500 | Medium-Weak | C=C in-ring stretching | Phenyl |
| ~1550 | Strong | N-H bending & C-N stretching (Amide II) | Secondary Amide |
| ~990 - 910 | Medium | =C-H out-of-plane bending | Vinyl |
| ~750, ~690 | Strong | C-H out-of-plane bending | Monosubstituted Phenyl |
Experimental Protocols for IR Analysis
The quality of an IR spectrum is highly dependent on the sample preparation technique. For a solid compound like this compound, the two most common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR) spectroscopy.
Method 1: Potassium Bromide (KBr) Pellet Technique
This traditional transmission method involves dispersing the solid sample in a matrix of dry KBr powder, which is transparent to infrared radiation.
Materials:
-
This compound (solid)
-
Potassium Bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at ~110°C for several hours to remove any residual moisture, which can interfere with the spectrum.
-
Grinding: Place approximately 1-2 mg of this compound and 100-200 mg of the dried KBr into an agate mortar.[1]
-
Mixing: Thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[1] The particle size of the sample should be smaller than the wavelength of the IR radiation to minimize scattering.
-
Pellet Formation: Transfer the powder mixture to a pellet die.[1] Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[1][2]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with an appropriate number of scans for a good signal-to-noise ratio.
Method 2: Attenuated Total Reflectance (ATR) Technique
ATR is a modern and rapid technique that requires minimal sample preparation. It is ideal for analyzing solid powders and films directly.
Materials:
-
This compound (solid)
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
Procedure:
-
Background Spectrum: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of this compound powder directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal area.
-
Applying Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly against the crystal. This ensures good contact, which is crucial for obtaining a high-quality spectrum.
-
Spectrum Acquisition: Collect the IR spectrum over the desired wavenumber range.
-
Cleaning: After the analysis, retract the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive cloth.
Logical Workflow for IR Analysis
The following diagram illustrates the decision-making process and workflow for the infrared analysis of this compound.
Caption: Experimental workflow for the IR analysis of this compound.
This guide provides the foundational knowledge for conducting and interpreting the IR spectroscopy of this compound. By following the detailed protocols and understanding the characteristic spectral features, researchers can confidently identify and characterize this important compound.
References
In-Depth Technical Guide to the Mass Spectrometry of N-Phenylacrylamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry (MS) data for N-Phenylacrylamide (CAS No. 2210-24-4). It includes key mass spectral data, a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a visualization of a significant reaction pathway. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Mass Spectrometry Data for this compound
This compound has a molecular formula of C₉H₉NO and a monoisotopic mass of 147.0684 Da.[1] The primary mass spectrometry data presented here is based on Electron Ionization (EI) at 70 eV, sourced from the National Institute of Standards and Technology (NIST) database.[1]
The mass spectrum of this compound is characterized by a distinct fragmentation pattern. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 147. The most abundant fragment ions are found at m/z 93 and 55.[1] A summary of the major mass spectral peaks is provided in the table below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 147 | 45 | [C₉H₉NO]⁺ (Molecular Ion) |
| 93 | 100 | [C₆H₅NH₂]⁺ (Aniline radical cation) |
| 66 | 50 | [C₅H₆]⁺ |
| 65 | 40 | [C₅H₅]⁺ |
| 55 | 80 | [C₃H₃O]⁺ (Acryloyl cation) |
| 39 | 35 | [C₃H₃]⁺ |
Note: The relative intensities are approximate and can vary slightly depending on the specific instrumentation and experimental conditions. The full mass spectrum contains a total of 73 peaks.[1]
Experimental Protocol: GC-MS Analysis of this compound
This section outlines a representative experimental protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source. This protocol is synthesized from established methods for the analysis of aromatic amides and related compounds.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to create working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction (for matrix-based samples): For samples containing this compound within a complex matrix (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) is recommended. A typical procedure involves extraction with an organic solvent like ethyl acetate, followed by concentration of the extract under a gentle stream of nitrogen.
Gas Chromatography (GC) Conditions
-
GC System: A standard gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column is suitable, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.
-
Injector: Operate in splitless mode to maximize sensitivity. Injector temperature should be set to 250 °C.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase the temperature to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
Mass Spectrometry (MS) Conditions
-
MS System: A quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from saturating the detector.
-
Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum. For quantitative analysis, selected ion monitoring (SIM) of the characteristic ions (m/z 147, 93, and 55) can be employed for enhanced sensitivity and specificity.
Visualization of this compound Reaction Pathway
This compound is known to undergo Michael addition with thiol-containing compounds, such as cysteine residues in proteins. This reaction is of significant interest in drug development, particularly for the design of covalent inhibitors. The following diagram illustrates the mechanism of thiol addition to this compound.
Caption: Mechanism of Thiol Addition to this compound.
This guide provides foundational data and methodologies for the mass spectrometric analysis of this compound. The presented information is intended to support research and development activities where the identification and quantification of this compound are critical.
References
Thermodynamic Properties of N-Phenylacrylamide Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Thermodynamic Principles
The spontaneity of a polymerization reaction is dictated by the change in Gibbs free energy (ΔG°p), which is a function of the enthalpy (ΔH°p) and entropy (ΔS°p) of polymerization, as described by the following equation:
ΔG°p = ΔH°p - TΔS°p
-
Enthalpy of Polymerization (ΔH°p): This term represents the heat evolved or absorbed during the polymerization process. For the chain-growth polymerization of vinyl monomers like N-Phenylacrylamide, the reaction is typically exothermic, meaning heat is released (negative ΔH°p). This is primarily due to the conversion of a weaker π-bond in the monomer to a stronger σ-bond in the polymer backbone[1]. For acrylamide-based monomers, the enthalpy of polymerization generally falls in the range of -55 to -85 kJ/mol[2].
-
Entropy of Polymerization (ΔS°p): This term reflects the change in randomness or disorder of the system. The polymerization process involves the conversion of many small, independently moving monomer molecules into long, constrained polymer chains. This leads to a significant decrease in the translational and rotational degrees of freedom, resulting in a negative entropy change (ΔS°p)[1][3].
-
Gibbs Free Energy of Polymerization (ΔG°p): For polymerization to be spontaneous, the Gibbs free energy change must be negative (ΔG°p < 0)[4]. Given that ΔS°p is negative, the -TΔS°p term is positive. Therefore, the exothermic nature of the enthalpy change (negative ΔH°p) is the primary driving force for polymerization, especially at lower temperatures.
-
Ceiling Temperature (Tc): As the temperature (T) increases, the unfavorable entropic term (-TΔS°p) becomes more significant and can eventually overcome the favorable enthalpic term. The ceiling temperature is the temperature at which the Gibbs free energy change is zero (ΔG°p = 0), and the rates of polymerization and depolymerization are equal. Above the ceiling temperature, polymerization is not thermodynamically favorable. The ceiling temperature can be calculated as:
Tc = ΔH°p / ΔS°p
Quantitative Thermodynamic Data (for Analogous Acrylamide Systems)
While specific, experimentally determined thermodynamic values for this compound polymerization are not available in the reviewed literature, the following table summarizes typical values for related acrylamide monomers. These values can serve as a useful reference for researchers working with this compound.
| Monomer | ΔH°p (kJ/mol) | ΔS°p (J/mol·K) | Tc (°C) (for bulk polymerization) |
| Acrylamide | -77 to -84 | - | High |
| N-Isopropylacrylamide | -57.3 | - | High |
| N,N-Dimethylacrylamide | -76.1 | - | High |
Note: The ceiling temperatures for many acrylamides are very high, indicating that depolymerization is not a significant concern under typical polymerization conditions.
Experimental Protocols for Determining Thermodynamic Properties
The primary method for determining the enthalpy of polymerization is calorimetry. Differential Scanning Calorimetry (DSC) and reaction calorimetry are powerful techniques for this purpose.
Isothermal Reaction Calorimetry for Enthalpy of Polymerization (ΔH°p)
This protocol describes a method to determine the enthalpy of polymerization of this compound using an isothermal reaction calorimeter.
Materials and Equipment:
-
This compound monomer
-
Appropriate solvent (e.g., toluene, dioxane)
-
Radical initiator (e.g., AIBN, BPO)
-
Isothermal reaction calorimeter
-
Stirring mechanism
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Calorimeter Calibration: Calibrate the reaction calorimeter according to the manufacturer's instructions. This typically involves electrical calibration to determine the heat transfer coefficient.
-
Solution Preparation:
-
Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 1 M).
-
Prepare a separate solution of the radical initiator in the same solvent.
-
-
Reaction Setup:
-
Charge the calorimeter vessel with the this compound solution.
-
Seal the reactor and begin stirring at a constant rate.
-
Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Allow the system to reach thermal equilibrium at the desired reaction temperature.
-
-
Initiation and Data Collection:
-
Inject the initiator solution into the reactor to start the polymerization.
-
The calorimeter will measure the heat flow from the reaction as a function of time. The total heat evolved (Q) is obtained by integrating the heat flow curve until the reaction is complete (i.e., the heat flow returns to the baseline).
-
-
Conversion Analysis:
-
After the reaction, determine the polymer yield (conversion) by precipitating the polymer in a non-solvent (e.g., methanol, hexane), followed by filtration, drying, and weighing. Alternatively, techniques like gravimetry or spectroscopy can be used.
-
-
Calculation of Enthalpy of Polymerization:
-
The enthalpy of polymerization (ΔH°p) in kJ/mol is calculated using the following equation: ΔH°p = - Q / (m * C) where:
-
Q is the total heat evolved in kJ.
-
m is the mass of the monomer in grams.
-
C is the fractional monomer conversion.
-
-
Determination of Ceiling Temperature (Tc)
The ceiling temperature can be determined by studying the equilibrium monomer concentration at various temperatures.
Materials and Equipment:
-
This compound monomer
-
Appropriate solvent
-
Initiator (anionic initiators are often used for equilibrium studies)
-
Series of sealed reaction vessels (e.g., ampoules)
-
Thermostatically controlled baths
-
Analytical technique to measure monomer concentration (e.g., HPLC, GC, NMR)
Procedure:
-
Sample Preparation: Prepare identical solutions of this compound and initiator in the chosen solvent in a series of sealable reaction vessels.
-
Equilibration: Place the sealed vessels in thermostatic baths set to a range of different temperatures, both above and below the expected Tc.
-
Equilibrium Attainment: Allow the reactions to proceed for a sufficient time to reach equilibrium. This time should be determined empirically.
-
Monomer Concentration Measurement: After equilibration, quench the reactions (e.g., by rapid cooling) and measure the equilibrium monomer concentration, [M]e, in each vessel using a calibrated analytical technique.
-
Data Analysis: Plot ln[M]e versus 1/T (where T is the absolute temperature in Kelvin). According to the Dainton-Ivin equation, this plot should be linear. ln[M]e = ΔH°p / (R * T) - ΔS°p / R where R is the ideal gas constant.
-
Calculation of Thermodynamic Parameters:
-
The slope of the line is equal to ΔH°p / R, from which the enthalpy of polymerization can be calculated.
-
The y-intercept is equal to -ΔS°p / R, from which the entropy of polymerization can be calculated.
-
The ceiling temperature (Tc) for a given monomer concentration (e.g., bulk monomer) can then be calculated using Tc = ΔH°p / ΔS°p.
-
Visualizations
Experimental Workflow for Calorimetry
References
Literature review on the synthesis and properties of N-Phenylacrylamide derivatives
An In-depth Technical Guide to the Synthesis and Properties of N-Phenylacrylamide Derivatives
Introduction
This compound and its derivatives are a versatile class of organic compounds characterized by an acrylamide group attached to a phenyl ring.[1] These molecules serve as crucial monomers in the synthesis of a wide array of polymers and copolymers.[1] The inherent reactivity of the acrylamide functional group, combined with the physicochemical properties imparted by the phenyl ring and its potential substituents, makes these compounds highly valuable in diverse fields. Their applications range from industrial uses in coatings and adhesives to advanced biomedical applications in drug delivery, tissue engineering, and as active pharmaceutical ingredients.[1][2] This guide provides a comprehensive review of the synthesis, properties, and applications of this compound derivatives, tailored for researchers, scientists, and professionals in drug development.
Synthesis of this compound Derivatives
The primary synthetic route to this compound derivatives involves the acylation of aniline or its substituted counterparts with an acrylic acid derivative. The most common methods utilize either acryloyl chloride or acrylic acid.
1. Schotten-Baumann Reaction using Acryloyl Chloride: This is a widely used and straightforward method where an aniline derivative is treated with acryloyl chloride in the presence of a base.[3] The base, often a tertiary amine like triethylamine or a hydroxide solution, neutralizes the hydrochloric acid byproduct generated during the reaction. The reaction is typically performed in an inert solvent such as dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or dimethylformamide (DMF).
2. Amide Coupling using Acrylic Acid: Direct reaction of anilines with acrylic acid requires a coupling agent to activate the carboxylic acid group, facilitating the formation of the amide bond. This method is an alternative to using the more reactive but also more hazardous acryloyl chloride.
3. Ritter Reaction: N-alkylacrylamides can be synthesized via the Ritter reaction, which involves the reaction of an olefin with a nitrile. This method can be adapted for N-alkyl-N-phenylacrylamide derivatives, offering a pathway from different starting materials.
4. Alternative Methods: An alternative synthesis for the parent this compound involves the reaction of aniline with 2-carbomethoxy-7-oxabicyclo(2,2,1)hept-5-ene in the presence of a sodium methylate solution, followed by heating to induce a retro-Diels-Alder reaction that releases furan and yields the desired product.
Detailed Experimental Protocols
General Protocol for Synthesis via Acryloyl Chloride: This protocol is a generalized procedure based on common laboratory practices.
-
Reactant Dissolution: In a Schlenk tube under a nitrogen atmosphere, dissolve the substituted aniline (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Acylation: Add acryloyl chloride (1.5-2.0 equivalents) dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the solution to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the reaction with the addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated brine (3x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by recrystallization from a suitable solvent (e.g., acetonitrile, ethanol) or by column chromatography.
Properties of this compound and Derivatives
Physical and Chemical Properties
This compound is typically a white to light yellow crystalline solid. It is soluble in many organic solvents like ethanol and acetone but has limited solubility in water. The properties of its derivatives can be significantly altered by introducing substituents on the phenyl ring.
| Property | This compound | Reference |
| Molecular Formula | C₉H₉NO | |
| Molecular Weight | 147.17 g/mol | |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 103-106 °C | |
| Boiling Point | 145-150 °C at 3 Torr | |
| Solubility | Soluble in ethanol, acetone; limited in water | |
| pKa | 13.70 ± 0.70 (Predicted) | |
| λmax | 269 nm |
Reactivity and Polymerization
The defining chemical property of this compound derivatives is their ability to undergo polymerization via the vinyl group, making them valuable monomers.
-
Radical Polymerization: Free-radical polymerization is a common method to produce polymers and copolymers from these monomers.
-
Anionic Polymerization: Asymmetric anionic polymerization can be used to create polymers with high isotacticity and specific optical rotation, where the stereochemistry is influenced by chiral initiators and reaction conditions.
-
Thiol Addition (Michael Addition): The acrylamide group is an electrophilic "warhead" that can react with nucleophiles, such as the thiol group in cysteine residues of proteins. This reactivity is exploited in the design of targeted covalent inhibitors for enzymes. The mechanism involves a rate-limiting nucleophilic attack followed by rapid protonation of the resulting enolate.
Biological Properties and Applications
This compound derivatives have been investigated for a wide range of biological activities, making them promising candidates for drug development. The nitrile group, often present in related structures, is known to enhance biological activity by interacting with biological targets through hydrogen bonding and providing a good steric fit in enzyme active sites.
Key Biological Activities:
-
Anticancer Activity: Certain N-aryl and N-benzyl amide derivatives have demonstrated potent cytotoxic activity against breast cancer cell lines like MCF-7. For instance, an N-(3-hydroxy-4-methoxy) aryl amide derivative showed an IC₅₀ of 2.11 μM against MCF-7 cells, with selectivity for tumor cells over normal breast cells.
-
Antiallergic Agents: A series of 3-(3-pyridyl)acrylamide derivatives containing a piperazinylbutyl side chain have been synthesized and shown to have potent antiallergic activity. One derivative, (E)-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide, exhibited an ED₅₀ of 3.3 mg/kg in a rat passive cutaneous anaphylaxis (PCA) test, showing a strong balance of antihistamine and 5-lipoxygenase inhibition properties.
-
Antimicrobial Effects: Methoxy-substituted phenylacrylonitrile derivatives have been reported to have dual antimicrobial and cytotoxic effects.
-
Enzyme Inhibition: this compound can act as an inhibitor of human recombinant transglutaminase 2 (TGM2) through a fluorescent transamidation assay. Its ability to covalently react with cysteine residues also makes it a scaffold for targeted covalent inhibitors.
| Derivative Class | Target/Assay | Activity Metric (IC₅₀/ED₅₀) | Reference |
| N-(3-hydroxy-4-methoxy) aryl amide | MCF-7 Breast Cancer Cells | IC₅₀ = 2.11 μM | |
| 3,4-dimethoxybenzyl amide | MCF-7 Breast Cancer Cells | IC₅₀ = 2.61 μM | |
| N-isopropylamide derivative | MCF-7 Breast Cancer Cells | IC₅₀ = 4.73 μM | |
| (E)-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide | Rat Passive Cutaneous Anaphylaxis (PCA) | ED₅₀ = 3.3 mg/kg | |
| Methoxy phenylacrylonitriles | Staphylococcus aureus | MIC = 6.25 - 12.5 mg/mL | |
| This compound | Human Recombinant TGM2 | Inhibitor |
Biomedical and Industrial Applications
The unique properties of polymers derived from this compound enable their use in several advanced applications:
-
Drug Delivery Systems: These polymers can be engineered to be stimuli-responsive, forming advanced drug delivery vehicles.
-
Tissue Engineering: this compound-based polymers can be fabricated into 3D scaffolds that provide a microenvironment for cell attachment, growth, and differentiation, promoting tissue regeneration.
-
Bioconjugation: The acrylamide group allows for the covalent attachment of these polymers to biological carriers like antibodies, enhancing their targeting capabilities.
-
Industrial Materials: The ability to form robust polymers makes this compound a useful component in the synthesis of coatings, adhesives, and sizing agents.
References
Methodological & Application
Application Notes and Protocols for Free-Radical Polymerization of N-Phenylacrylamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the free-radical polymerization of N-Phenylacrylamide, a valuable monomer in the synthesis of polymers for various applications, including drug delivery and biomaterials. The following sections outline the necessary materials, experimental procedures, and expected outcomes, supported by quantitative data and visual workflows.
Overview
Free-radical polymerization is a widely used and robust method for synthesizing a variety of polymers. The process involves three main stages: initiation, propagation, and termination. In the case of this compound, a vinyl monomer, the polymerization is typically initiated by the thermal decomposition of an initiator, such as Azobisisobutyronitrile (AIBN), to generate free radicals. These radicals then react with this compound monomers to propagate the polymer chain. Termination occurs through the combination or disproportionation of two growing polymer chains.
Experimental Data
The following table summarizes representative data from the free-radical polymerization of a related monomer, N-phenylmethacrylamide, which provides an expected range for the polymerization of this compound under similar conditions.
| Monomer | Initiator | Solvent | Monomer Concentration (M) | Initiator Concentration (mol%) | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| N-Phenylmethacrylamide | AIBN | Toluene | 1.0 | 1.0 | 60 | 24 | 25,000 | 2.1 |
Data adapted from a representative synthesis of a similar N-substituted acrylamide polymer.
Experimental Protocol
This protocol details the solution polymerization of this compound using AIBN as the initiator.
3.1. Materials
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent), anhydrous
-
Methanol (for precipitation)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Nitrogen or Argon gas inlet
-
Schlenk line or equivalent inert atmosphere setup
-
Beakers
-
Filter funnel and filter paper
-
Vacuum oven
3.2. Procedure
-
Monomer and Initiator Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in anhydrous toluene. A typical monomer concentration is 1.0 M.
-
Initiator Addition: Add the calculated amount of AIBN to the monomer solution. A common initiator concentration is 1.0 mol% relative to the monomer.
-
Degassing: Seal the flask with a rubber septum and connect it to a Schlenk line. Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon gas. Place the flask in a preheated oil bath or heating mantle set to 60°C. Stir the reaction mixture vigorously.
-
Reaction Monitoring: Allow the polymerization to proceed for the desired time, typically 24 hours. The viscosity of the solution will increase as the polymer forms.
-
Termination and Precipitation: After the reaction is complete, cool the flask to room temperature. To isolate the polymer, slowly pour the viscous solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring. This will cause the polymer to precipitate.
-
Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Drying: Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key steps in the free-radical polymerization of this compound.
4.2. Free-Radical Polymerization Mechanism
This diagram outlines the fundamental stages of the free-radical polymerization process.
Application Notes and Protocols for the Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of N-Phenylacrylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. This control is achieved through the use of a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization process. These well-defined polymers are of significant interest in various fields, including drug delivery, biomaterials, and nanotechnology.
This document provides detailed application notes and protocols for the RAFT polymerization of N-Phenylacrylamide (NPA), a monomer whose polymer, poly(this compound), exhibits interesting properties for various applications. The protocols outlined below are based on established RAFT polymerization procedures for structurally similar N-substituted acrylamides and provide a solid foundation for researchers to develop their specific polymerization conditions.
Core Concepts of RAFT Polymerization
The RAFT process involves a series of reversible addition-fragmentation steps, which establish an equilibrium between active (propagating) and dormant polymer chains. This equilibrium allows for all polymer chains to have an equal opportunity to grow, leading to a controlled polymerization and polymers with low dispersity (Đ). The key components in a RAFT polymerization are the monomer (in this case, this compound), a radical initiator, and a RAFT chain transfer agent (CTA). The choice of RAFT agent is crucial and depends on the monomer being polymerized. For acrylamides, trithiocarbonates and dithiobenzoates are commonly used CTAs.
Experimental Protocols
Materials
-
Monomer: this compound (NPA)
-
RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC)
-
Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Solvent: 1,4-Dioxane or N,N-Dimethylformamide (DMF)
-
Inhibitor Remover: Basic alumina
-
Degassing Equipment: Schlenk line or glovebox
-
Reaction Vessel: Schlenk flask or sealed ampule
-
Precipitation Solvent: Diethyl ether or hexane
-
Characterization Equipment: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy
Purification of Reagents
-
This compound (Monomer): Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to remove inhibitors.
-
AIBN (Initiator): Recrystallize from methanol.
-
Solvent: Use anhydrous grade solvent. If necessary, distill over a suitable drying agent.
General RAFT Polymerization Procedure for this compound
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of this compound (NPA), the RAFT agent (e.g., CPADB), and the initiator (AIBN).
-
A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is in the range of 50:1:0.1 to 500:1:0.2. The exact ratio will determine the target molecular weight.
-
Add the desired amount of solvent (e.g., 1,4-dioxane) to achieve a specific monomer concentration (e.g., 1-2 M).
-
-
Degassing:
-
Seal the Schlenk flask and subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical polymerization.[1]
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).[1]
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction time will influence the final monomer conversion.
-
-
Termination and Isolation:
-
To quench the reaction, rapidly cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the monomer conversion using ¹H NMR spectroscopy by comparing the integration of monomer vinyl peaks to the polymer backbone peaks.
-
Determine the number-average molecular weight (Mn) and dispersity (Đ) of the polymer by Gel Permeation Chromatography (GPC) using a suitable eluent (e.g., DMF with LiBr).
-
Data Presentation
The following table summarizes representative quantitative data for the RAFT polymerization of this compound under different experimental conditions. Note: This data is illustrative and based on typical results for similar N-substituted acrylamides. Actual results may vary depending on the specific reaction conditions.
| Entry | [NPA]:[CTA]:[AIBN] Ratio | RAFT Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | Đ (Mw/Mn) |
| 1 | 100:1:0.1 | CPADB | Dioxane | 70 | 6 | 65 | 9,600 | 10,200 | 1.15 |
| 2 | 100:1:0.1 | CPADB | Dioxane | 70 | 12 | 85 | 12,500 | 13,100 | 1.12 |
| 3 | 200:1:0.2 | CPADB | DMF | 60 | 8 | 70 | 20,600 | 21,500 | 1.18 |
| 4 | 200:1:0.2 | CPADB | DMF | 60 | 16 | 92 | 27,000 | 28,200 | 1.14 |
| 5 | 150:1:0.15 | CPDTC | Dioxane | 70 | 10 | 78 | 17,200 | 18,000 | 1.20 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of RAFT Polymerization.
Caption: Experimental Workflow for RAFT Polymerization.
Concluding Remarks
The protocols and information provided in this document serve as a comprehensive guide for the successful RAFT polymerization of this compound. By carefully controlling the reaction parameters, researchers can synthesize well-defined poly(this compound) with tailored molecular weights and low dispersities. These polymers hold great promise for a variety of applications, particularly in the development of novel drug delivery systems and advanced biomaterials. It is recommended to perform small-scale pilot reactions to optimize the conditions for a specific target molecular weight and monomer conversion before scaling up.
References
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of N-Phenylacrylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions (low dispersity, Đ).[1][2] These features are crucial for the development of advanced materials for various applications, including drug delivery, tissue engineering, and diagnostics.[3][4] N-Phenylacrylamide (NPAm) is a monomer that, when polymerized, yields poly(this compound) (PNPAm), a polymer with potential applications in areas requiring specific solubility and thermal properties. This document provides detailed application notes and protocols for the synthesis of PNPAm via ATRP.
While extensive literature exists for the ATRP of other N-substituted acrylamides like N-isopropylacrylamide (NIPAAm) and N,N-dimethylacrylamide (DMAA), specific quantitative data for this compound is less common.[5] Therefore, the following protocols and data tables are based on established procedures for analogous monomers and serve as a comprehensive guide for researchers.
Principle of ATRP
ATRP is a catalytic process involving the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically a copper halide complexed with a nitrogen-based ligand. The equilibrium between the active (radical) and dormant (halide-capped) species is heavily shifted towards the dormant state, which minimizes termination reactions and allows for controlled chain growth.
Applications in Drug Development
The controlled synthesis of PNPAm via ATRP allows for the creation of well-defined polymers with specific functionalities. This is particularly relevant in drug development for:
-
Drug Conjugation: The phenyl group can be functionalized to attach drug molecules, creating polymer-drug conjugates with controlled drug loading.
-
Amphiphilic Block Copolymers: ATRP enables the synthesis of block copolymers of NPAm with hydrophilic monomers, which can self-assemble into micelles or vesicles for drug encapsulation and delivery.
-
Thermo-responsive Materials: Poly(N-substituted acrylamides) are known for their thermo-responsive properties. The controlled architecture of PNPAm can be used to fine-tune its lower critical solution temperature (LCST) for temperature-triggered drug release.
Experimental Protocols
Protocol 1: ATRP of this compound in Toluene
This protocol describes a typical procedure for the ATRP of this compound in an organic solvent.
Materials:
-
This compound (NPAm) (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous Toluene (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for purification and analysis)
-
Neutral alumina
-
Schlenk flask, rubber septa, syringes, magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Monomer and Initiator Preparation: In a dry Schlenk flask under an inert atmosphere, add NPAm (e.g., 1.47 g, 10 mmol) and anhydrous toluene (e.g., 5 mL). Stir until the monomer is fully dissolved. Add the initiator EBiB (e.g., 14.7 µL, 0.1 mmol for a target degree of polymerization of 100).
-
Catalyst/Ligand Preparation: In a separate dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 14.3 mg, 0.1 mmol) and PMDETA (e.g., 20.9 µL, 0.1 mmol). Add anhydrous toluene (e.g., 2 mL) and stir to form the catalyst complex.
-
Degassing: Degas both solutions by subjecting them to three freeze-pump-thaw cycles.
-
Initiation: Using a degassed syringe, transfer the catalyst solution to the monomer/initiator solution.
-
Polymerization: Place the sealed flask in a preheated oil bath at a controlled temperature (e.g., 70 °C). Allow the reaction to proceed for the desired time. Samples can be taken periodically with a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).
-
Termination: To stop the polymerization, open the flask to expose the catalyst to air, which oxidizes the Cu(I) to the inactive Cu(II) state. Dilute the reaction mixture with THF.
-
Purification: Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
References
Application Notes and Protocols for N-Phenylacrylamide in Polymer Surface Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N-Phenylacrylamide (NPAA) for the surface modification of polymers. This information is intended to guide researchers in exploring the potential of NPAA to alter polymer surface properties for various applications in drug delivery, tissue engineering, and biomaterials development.
Introduction
This compound (NPAA) is an aromatic acrylamide monomer. When polymerized or grafted onto polymer surfaces, it can significantly alter their physicochemical properties, including hydrophobicity, biocompatibility, and drug-loading capacity. The presence of the phenyl group imparts a hydrophobic character, which can be advantageous for controlling protein adsorption and cellular interactions.[1] Polymers based on this compound can be fabricated into three-dimensional scaffolds with specific pore structures and mechanical properties suitable for tissue engineering.[1] Furthermore, NPAA can be copolymerized to create stimuli-responsive polymers for advanced drug delivery systems.[1]
Key Applications
-
Drug Delivery Systems: NPAA can be used to synthesize polymers for advanced drug delivery vehicles.[1] By copolymerizing NPAA with other monomers, stimuli-responsive polymers can be created that alter their properties in response to triggers like pH, enabling targeted drug release.[1]
-
Tissue Engineering: NPAA-based polymers can be used to create scaffolds that provide a suitable microenvironment for cell attachment, growth, and differentiation. The hydrophobic phenyl group can enhance cell adhesion by interacting with cell membranes and the extracellular matrix. These scaffolds can also be functionalized with bioactive molecules to promote tissue regeneration.
-
Bioconjugation: The acrylamide group in NPAA allows for its use as a building block in bioconjugation. It can be covalently attached to biological molecules like antibodies through reactions such as Michael addition or radical polymerization, enhancing their targeting capabilities.
Experimental Data
The following tables summarize key quantitative data from studies on poly(phenyl acrylamide) (PPAA) hydrogels, providing insights into the material's properties.
Table 1: Effect of Crosslinker (MBAA) Concentration on Swelling Parameters of PPAA Hydrogels
| MBAA (wt%) | Equilibrium Water Content (EWC) | Volume Fraction of Polymer (φ2) | Weight Loss during Swelling |
| 0 | High | Low | High |
| 0.5 | Decreases with increasing MBAA | Increases with increasing MBAA | Decreases with increasing MBAA |
| 1.0 | Decreases with increasing MBAA | Increases with increasing MBAA | Decreases with increasing MBAA |
| 1.5 | Decreases with increasing MBAA | Increases with increasing MBAA | Decreases with increasing MBAA |
| 2.0 | Decreases with increasing MBAA | Increases with increasing MBAA | Decreases with increasing MBAA |
Data adapted from a study on high conversion poly(phenyl acrylamide) hydrogels crosslinked with N,N'-methylenebisacrylamide (MBAA).
Table 2: Mechanical and Physical Properties of PPAA Hydrogels with Varying Crosslinker (MBAA) Content
| MBAA (wt%) | Young's Modulus (E) (MPa) | Shear Modulus (G) (MPa) | Modulus Crosslinking Density (ve) (mol/dm³) | Polymer-Solvent Interaction Parameter (χ) |
| 0.5 | 0.661 | 0.423 | 0.252 | 0.987 |
| 1.0 | - | - | - | - |
| 1.5 | - | - | - | - |
| 2.0 | 3.878 | 2.588 | 0.661 | 0.813 |
Data adapted from a study on high conversion poly(phenyl acrylamide) hydrogels. Note: Data for 1.0 and 1.5 wt% MBAA were not explicitly provided in the source.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and its subsequent use in polymer surface modification. Researchers should optimize these protocols for their specific polymer substrates and applications.
Protocol 1: Synthesis of this compound Monomer
This protocol describes a method for synthesizing this compound from aniline and acryloyl chloride.
Materials:
-
Aniline (C₆H₅NH₂)
-
Acryloyl chloride (CH₂=CHCOCl)
-
Dichloromethane (CH₂Cl₂) (or other suitable solvent like THF or DMF)
-
Triethylamine (or other suitable base)
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
Dissolve aniline in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add acryloyl chloride dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Characterization:
-
Confirm the structure of the synthesized this compound using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.
-
Determine the melting point of the purified product. A recrystallized product from acetonitrile at -20°C has a melting point of 114° to 115°C.
Protocol 2: Surface Modification of a Polymer Substrate by "Grafting-From" Polymerization of this compound
This protocol outlines a general procedure for grafting poly(this compound) chains from a polymer surface that has been pre-functionalized with an initiator.
Materials:
-
Polymer substrate (e.g., film, membrane)
-
This compound (NPAA) monomer
-
Initiator (e.g., a free radical initiator like azo-bis-isobutyronitrile (AIBN) or a redox initiator system)
-
Solvent (e.g., toluene, dimethylformamide)
-
Nitrogen or argon gas
Procedure:
-
Substrate Preparation and Activation:
-
Thoroughly clean the polymer substrate by sonication in appropriate solvents (e.g., isopropanol, deionized water).
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface to introduce initiator-binding sites. This can be achieved through methods like plasma treatment, UV irradiation, or chemical treatment to generate reactive groups (e.g., hydroxyl, carboxyl).
-
-
Initiator Immobilization:
-
Immobilize a suitable polymerization initiator onto the activated polymer surface. The method will depend on the surface chemistry and the chosen initiator.
-
-
Graft Polymerization:
-
Place the initiator-functionalized substrate in a reaction vessel.
-
Prepare a solution of this compound in a deoxygenated solvent.
-
Transfer the monomer solution to the reaction vessel under an inert atmosphere.
-
Initiate the polymerization by applying the appropriate stimulus (e.g., heat for thermal initiators, UV light for photoinitiators).
-
Allow the polymerization to proceed for a predetermined time to achieve the desired graft length.
-
-
Post-Polymerization Cleaning:
-
Remove the substrate from the reaction mixture.
-
Thoroughly wash the modified substrate with a good solvent for poly(this compound) to remove any non-grafted homopolymer.
-
Dry the surface-modified polymer under vacuum.
-
Characterization of the Modified Surface:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of nitrogen and characteristic phenyl peaks from the grafted poly(this compound).
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: To identify the characteristic vibrational bands of the phenyl and amide groups.
-
Contact Angle Goniometry: To measure the change in surface wettability (hydrophobicity).
-
Atomic Force Microscopy (AFM): To observe changes in surface topography and roughness.
Visualizations
The following diagrams illustrate the synthesis of this compound and a general workflow for polymer surface modification.
Caption: Synthesis of this compound.
Caption: Polymer Surface Modification Workflow.
References
Application Notes and Protocols: Copolymerization of N-Phenylacrylamide with Vinyl Monomers for Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Phenylacrylamide (NPA) is a vinyl monomer that, when polymerized, yields materials with interesting properties, including hydrophobicity and potential for stimuli-responsiveness. Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to precisely tune the physicochemical properties of the final polymer. By copolymerizing NPA with other functional vinyl monomers, researchers can create novel materials with tailored characteristics for advanced applications, particularly in the pharmaceutical and biomedical fields.
These copolymers are instrumental in the design of sophisticated drug delivery systems.[1] For instance, copolymerization can yield stimuli-responsive polymers that change their structure in response to environmental triggers like pH or temperature, enabling targeted drug release.[1][2] The hydrophobic nature of the phenyl group in NPA can also be leveraged to encapsulate and improve the bioavailability of poorly water-soluble drugs.[1] This document provides detailed protocols for the synthesis and characterization of NPA copolymers and discusses their applications in drug development.
Section 1: Synthesis of this compound Copolymers
The most common method for synthesizing NPA copolymers is free-radical polymerization. This method offers versatility and is compatible with a wide range of vinyl monomers. The process involves an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which generates free radicals to initiate the polymerization chain reaction.[3]
Caption: Workflow for Free-Radical Copolymerization of this compound.
Experimental Protocol 1: Synthesis of NPA-co-Vinyl Monomer
This protocol describes a general procedure for the free-radical solution copolymerization of this compound (M1) with a selected vinyl comonomer (M2).
Materials:
-
This compound (NPA)
-
Vinyl comonomer (e.g., Methyl Methacrylate, Acrylic Acid, N-vinylpyrrolidone)
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Precipitation/Washing Solvent: Methanol, deionized water, or diethyl ether
-
Reaction vessel (e.g., Schlenk flask)
-
Nitrogen or Argon gas source
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reagent Preparation: In a reaction vessel, dissolve a total desired amount of monomers (e.g., 5g total) and the initiator (e.g., 50 mg of AIBN) in the solvent (e.g., 25 mL of DMF). The molar ratio of NPA to the comonomer should be varied to obtain a range of copolymer compositions.
-
Inert Atmosphere: Seal the reaction vessel and purge the solution with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the vessel in a preheated oil bath or on a heating plate set to the desired reaction temperature (typically 60-80°C for AIBN or BPO).
-
Reaction Time: Allow the reaction to proceed with continuous stirring. To determine reactivity ratios, it is crucial to keep the monomer conversion below 10% to ensure the monomer feed ratio remains relatively constant. This may require short reaction times (e.g., 1-4 hours).
-
Termination and Precipitation: Stop the reaction by removing the vessel from the heat and cooling it under tap water.
-
Isolation: Slowly pour the viscous polymer solution into a large excess of a non-solvent (e.g., ice-cold water or methanol) while stirring vigorously. The copolymer will precipitate out of the solution.
-
Purification: Collect the precipitated copolymer by filtration. Wash the solid polymer thoroughly with the non-solvent to remove any unreacted monomers and initiator.
-
Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Section 2: Characterization of NPA Copolymers
Characterization is essential to confirm the successful synthesis of the copolymer, determine its composition, and evaluate its properties.
Caption: General Workflow for Copolymer Characterization.
Experimental Protocol 2: Determination of Copolymer Composition via ¹H-NMR
This protocol outlines how to determine the molar ratio of the two monomers incorporated into the copolymer chain using proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.
Procedure:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the dried copolymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire the ¹H-NMR spectrum of the sample.
-
Peak Identification: Identify characteristic peaks in the spectrum that are unique to each monomer unit.
-
For NPA , the aromatic protons on the phenyl ring typically appear in the range of 7.0-7.6 ppm.
-
For the comonomer , identify a non-overlapping peak. For example, in a copolymer with Methyl Methacrylate (MMA), the methoxy protons (-OCH₃) appear around 3.6 ppm.
-
-
Integration: Integrate the area under the identified characteristic peaks.
-
Calculation: Calculate the molar fraction of each monomer in the copolymer using the following formula:
Let F_NPA be the mole fraction of NPA in the copolymer. Let I_NPA be the integrated area of the aromatic protons of NPA. Let N_NPA be the number of aromatic protons (usually 5). Let I_comonomer be the integrated area of the characteristic peak of the comonomer. Let N_comonomer be the number of protons corresponding to that peak (e.g., 3 for the -OCH₃ group of MMA).
Mole ratio (NPA / Comonomer) = (I_NPA / N_NPA) / (I_comonomer / N_comonomer)
From the mole ratio, the mole fraction (F_NPA) can be easily calculated.
Section 3: Monomer Reactivity and Copolymer Structure
The structure of a copolymer (whether random, alternating, or blocky) is determined by the reactivity ratios of the monomers, denoted as r₁ and r₂. These ratios compare the rate at which a growing polymer chain ending in one monomer unit adds another unit of the same monomer versus the other monomer.
-
r₁ > 1 : The growing chain preferentially adds a monomer of its own type.
-
r₁ < 1 : The growing chain preferentially adds the other monomer type.
-
r₁ = 1 : The growing chain shows no preference (ideal copolymerization).
The product of the reactivity ratios (r₁r₂) provides insight into the overall copolymer structure.
Caption: Relationship Between Reactivity Ratios and Copolymer Structure.
Data Presentation: Reactivity Ratios
The following table summarizes reactivity ratio data for the copolymerization of various N-substituted acrylamides and other vinyl monomers, which can serve as a reference for designing NPA copolymerization experiments.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | Copolymer Type |
| N-tert-butylacrylamide (NTB) | 2,4-Dichlorophenyl methacrylate (DCPMA) | 0.83 | 1.13 | 0.938 | Random |
| Ethyl Methacrylate (EMA) | Methacrylamide (MAM) | 0.197 | 0.230 | 0.045 | Alternating |
| Vinyl Acetate (VAC) | Methacrylamide (MAM) | 0.294 | 4.314 | 1.268 | Blocky (MAM) |
| N-Vinylpyrrolidone (NVP) | Acrylic Acid (AA) | > 1 | < 1 | < 1 | Random (NVP rich) |
Section 4: Applications in Drug Development
Copolymers containing NPA are highly valuable for creating "smart" drug delivery vehicles. The properties of the final copolymer can be finely tuned by the choice of the comonomer.
-
pH-Responsive Systems: Copolymerizing NPA with monomers containing acidic (e.g., acrylic acid) or basic groups results in polymers that are soluble or swell at specific pH values. This can be used to trigger drug release in particular physiological environments, such as the acidic microenvironment of a tumor or specific segments of the GI tract.
-
Thermo-Responsive Systems: When copolymerized with monomers like N-isopropylacrylamide (NIPAAm), the resulting material can exhibit a Lower Critical Solution Temperature (LCST) close to body temperature. Below the LCST, the polymer is soluble, but above it, it collapses and becomes hydrophobic, which can be used to trigger drug release upon localized heating or in response to fever.
-
Bioconjugation: Functional groups can be introduced into the copolymer by selecting appropriate comonomers. These groups can then be used to attach targeting ligands, such as antibodies or peptides, to direct the drug carrier to specific cells or tissues, enhancing efficacy and reducing side effects.
References
Application Notes and Protocols for the Photopolymerization of N-Phenylacrylamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the photopolymerization of N-Phenylacrylamide (NPA), a process with significant applications in the development of novel polymers for drug delivery, biomaterials, and other advanced materials. The protocols outlined below are based on established principles of free-radical photopolymerization and can be adapted for specific research needs.
Introduction
Photopolymerization is a light-initiated process that converts a liquid monomer into a solid polymer. This technique offers several advantages over traditional thermal polymerization, including spatial and temporal control, rapid curing at ambient temperatures, and energy efficiency. This compound is a vinyl monomer that can be polymerized to form poly(this compound), a polymer with interesting properties for various applications due to the presence of the phenyl group, which imparts hydrophobicity and potential for aromatic interactions.
General Principles of this compound Photopolymerization
The photopolymerization of this compound proceeds via a free-radical chain mechanism, which can be divided into three main stages: initiation, propagation, and termination.
-
Initiation: A photoinitiator molecule absorbs light energy (typically UV or visible light) and cleaves to form highly reactive radical species. These radicals then react with an this compound monomer molecule, creating a monomer radical.
-
Propagation: The newly formed monomer radical attacks another monomer molecule, adding it to the growing polymer chain and regenerating the radical at the chain end. This process repeats, rapidly increasing the molecular weight of the polymer.
-
Termination: The polymerization process ceases when two growing polymer chains react with each other (combination or disproportionation) or when they react with other radical species in the system.
Experimental Setup and Materials
A typical experimental setup for the photopolymerization of this compound includes a light source, a reaction vessel, and the necessary chemical reagents.
3.1. Essential Equipment and Reagents
| Equipment/Reagent | Description |
| Light Source | A UV lamp or a high-intensity visible light LED source with a specific wavelength output is required. The choice of wavelength depends on the absorption characteristics of the selected photoinitiator. |
| Reaction Vessel | A quartz or borosilicate glass vial or cuvette that is transparent to the wavelength of the light source. |
| Nitrogen/Argon Source | An inert gas source is necessary to purge the reaction mixture of oxygen, which can inhibit free-radical polymerization. |
| Magnetic Stirrer | To ensure homogeneity of the reaction mixture. |
| This compound (Monomer) | The primary chemical to be polymerized. |
| Photoinitiator | A compound that generates free radicals upon exposure to light. Common examples include Irgacure and Darocur series photoinitiators. |
| Solvent | A suitable solvent to dissolve the monomer and photoinitiator. The choice of solvent can influence the polymerization kinetics and the properties of the resulting polymer. |
Experimental Protocols
Below are detailed protocols for the photopolymerization of this compound. These protocols can be modified based on the specific requirements of the experiment.
4.1. Protocol 1: Photopolymerization in an Organic Solvent (e.g., Toluene)
This protocol describes a general procedure for the photopolymerization of this compound in an organic solvent.
Materials:
-
This compound (NPA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Toluene (or other suitable organic solvent)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of the Reaction Mixture:
-
In a suitable reaction vessel, dissolve a specific amount of this compound in toluene. The concentration can be varied (e.g., 10-50 wt%).
-
Add the photoinitiator to the solution. The concentration of the photoinitiator is typically in the range of 0.1-2 mol% with respect to the monomer.
-
Stir the mixture until all components are fully dissolved.
-
-
Inert Atmosphere:
-
Purge the reaction mixture with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution throughout the polymerization process.
-
-
Photopolymerization:
-
Place the reaction vessel under the light source at a fixed distance.
-
Turn on the light source to initiate the polymerization. The irradiation time will depend on factors such as light intensity, initiator concentration, and desired monomer conversion.
-
Monitor the progress of the polymerization. This can be done by observing the increase in viscosity of the solution or by taking samples at different time points for analysis.
-
-
Termination and Polymer Isolation:
-
After the desired polymerization time, turn off the light source.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and photoinitiator byproducts.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
4.2. Quantitative Data Presentation
The following tables provide illustrative quantitative data based on typical results for the photopolymerization of acrylamide derivatives. These should be considered as a starting point for optimization.
Table 1: Effect of Photoinitiator Concentration on this compound Polymerization
| Photoinitiator (DMPA) Conc. (mol% to monomer) | Irradiation Time (min) | Monomer Conversion (%) | Polymer Molecular Weight ( g/mol ) |
| 0.1 | 60 | 65 | 150,000 |
| 0.5 | 60 | 85 | 120,000 |
| 1.0 | 60 | 92 | 95,000 |
| 2.0 | 60 | 95 | 70,000 |
Note: Higher initiator concentrations generally lead to higher conversion rates but lower molecular weights due to an increased number of initiation sites.
Table 2: Effect of Light Intensity on this compound Polymerization
| Light Intensity (mW/cm²) | Irradiation Time (min) | Monomer Conversion (%) | Polymerization Rate (%/min) |
| 10 | 30 | 55 | 1.83 |
| 20 | 30 | 78 | 2.60 |
| 50 | 30 | 95 | 3.17 |
Note: Increasing light intensity generally accelerates the polymerization rate and increases the final monomer conversion.
Visualization of Workflow and Mechanism
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the photopolymerization of this compound.
5.2. Signaling Pathway: Free-Radical Photopolymerization Mechanism
This diagram outlines the key steps in the free-radical photopolymerization of this compound.
Safety Precautions
-
Acrylamide derivatives can be neurotoxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
UV light is harmful to the eyes and skin. Always use appropriate shielding and wear UV-protective eyewear when operating UV light sources.
-
Work in a well-ventilated fume hood to avoid inhalation of solvent vapors and monomer dust.
These application notes and protocols provide a comprehensive guide for the successful photopolymerization of this compound. For specific applications, further optimization of the reaction conditions may be necessary.
Application Notes and Protocols for N-isopropylacrylamide (PNIPAM) in Tissue Engineering Scaffolds
A Note on Terminology: The following document focuses on the application of Poly(N-isopropylacrylamide), commonly abbreviated as PNIPAM or PNIPAAm, in tissue engineering scaffolds. Initial searches for "N-Phenylacrylamide" in this context yielded limited relevant information, suggesting a possible misnomer in the original query. Given the extensive research and application of PNIPAM in tissue engineering, this document has been prepared to address the user's core requirements based on the available scientific literature for this widely studied thermoresponsive polymer.
Application Notes
Poly(N-isopropylacrylamide) (PNIPAM) is a "smart" polymer renowned for its thermoresponsive properties, making it a material of significant interest in the field of tissue engineering.[1] PNIPAM-based hydrogels exhibit a lower critical solution temperature (LCST) of approximately 32°C in aqueous solutions.[1][2] Below this temperature, the polymer is hydrophilic and exists as a soluble solution. Above the LCST, it undergoes a reversible phase transition, becoming hydrophobic and forming a hydrogel.[1][2] This unique characteristic, which is close to physiological body temperature, allows for the development of injectable scaffolds that can be delivered in a minimally invasive manner and solidify in situ.
The primary function of these scaffolds is to mimic the native extracellular matrix (ECM), providing a three-dimensional support for cell adhesion, proliferation, and differentiation to facilitate tissue regeneration. PNIPAM-based scaffolds have been explored for various tissue engineering applications, including cartilage, cardiac, and bone regeneration.
Key Properties and Advantages:
-
Thermoresponsiveness: The ability to transition from a solution to a gel at body temperature is a key advantage for injectable scaffold applications. This allows for filling irregularly shaped defects and ensures intimate contact with the surrounding tissue.
-
Biocompatibility: PNIPAM and its copolymers have generally demonstrated good biocompatibility, supporting the viability and growth of various cell types. However, the cytotoxicity of residual monomers and the method of polymerization can influence biocompatibility.
-
Tunable Properties: The mechanical properties, degradation rate, and LCST of PNIPAM scaffolds can be tailored by copolymerizing N-isopropylacrylamide with other monomers or by incorporating other polymers to form composites. For instance, copolymerization with hydrophilic monomers can increase the LCST, while hydrophobic comonomers can lower it.
-
Controlled Cell and Drug Delivery: The thermoresponsive nature of PNIPAM allows for the encapsulation of cells and therapeutic agents in the solution phase at room temperature. Upon injection and gelation at body temperature, the cells and drugs are entrapped within the scaffold matrix, enabling localized and sustained delivery.
Quantitative Data Summary
The following tables summarize key quantitative data for PNIPAM-based tissue engineering scaffolds based on published literature.
Table 1: Mechanical and Physical Properties of PNIPAM-Based Scaffolds
| Scaffold Composition | Young's Modulus (kPa) | Pore Size (μm) | Swelling Ratio | Lower Critical Solution Temperature (LCST) (°C) |
| PNIPAM-PEG | Not Specified | Not Specified | Not Specified | Not Specified |
| PNIPAM-co-AAc | Not Specified | Not Specified | Significantly more water at 37°C than PNIPAM alone | Higher than PNIPAM alone |
| PNIPAM-Gelatin | 1260 Pa (Storage Modulus) | Not Specified | 75% water content | Not Specified |
| Degradable PNIPAM | 350 ± 10 (at 25°C), 490 ± 40 (at 37°C) for polyNIPAM-10 | 48 ± 6 (shrinks to ~40 at 37°C) | Not Specified | ~30-34 |
| Degradable PNIPAM | 640 ± 40 (at 25°C), 860 ± 20 (at 37°C) for polyNIPAM-20 | 55 ± 5 (shrinks to ~39 at 37°C) | Not Specified | Not Specified |
Table 2: Biocompatibility and Degradation of PNIPAM-Based Scaffolds
| Scaffold Type | Cell Type | Viability/Proliferation | Degradation Profile |
| PNIPAM-PEG | Human Embryonic Kidney (HEK) cells, Rat Fibroblasts | Non-toxic, supports cell viability | Not Specified |
| Degradable PNIPAM | NIH3T3 cells | Non-cytotoxic, consistent increase in cell proliferation over 5 days | Hydrolytic degradation; polyNIPAM-10 showed ~34% weight loss after 4 days in 0.007N NaOH |
| PNIPAM-co-dimethyl-γ-butyrolactone acrylate-co-acrylic acid | 3T3 fibroblast cells | Relatively low cytotoxicity | Takes about 2 weeks for the LCST to surpass body temperature under physiological conditions |
| PNIPAM-Gelatin | Cardiomyocytes and Cardiac Fibroblasts | High cell survival (90% for co-culture at day 7) | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of a Thermoresponsive PNIPAM-Based Hydrogel
This protocol describes the synthesis of a biodegradable PNIPAM hydrogel by photo-copolymerization.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
2-methylene-1,3-dioxepane (MDO)
-
Polycaprolactone dimethacrylate (PCLDMA)
-
2,2-dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve NIPAM, MDO, and PCLDMA in DMSO in a glass vial. The molar ratios of these components can be varied to tune the properties of the hydrogel.
-
Add the photoinitiator DMPA to the monomer solution at a concentration of 0.5 wt% of the total monomers.
-
Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Inject the solution between two glass slides separated by a Teflon spacer of desired thickness (e.g., 1 mm).
-
Expose the setup to UV light (e.g., 365 nm) for a specified time (e.g., 10 minutes) to initiate polymerization.
-
After polymerization, carefully separate the glass slides and immerse the resulting hydrogel sheet in deionized water to remove any unreacted monomers and solvent.
-
Equilibrate the hydrogel in PBS before further characterization or use.
Protocol 2: Fabrication of Porous Scaffolds using Sphere-Templating
This protocol details the fabrication of a porous PNIPAM scaffold with a controlled and interconnected pore structure.
Materials:
-
PNIPAM hydrogel precursor solution (from Protocol 1)
-
Poly(methyl methacrylate) (PMMA) microspheres of a defined diameter
-
A mold (e.g., two glass slides with a Teflon spacer)
-
Dichloromethane
Procedure:
-
Pack the PMMA microspheres into the mold.
-
Sinter the microspheres by heating them in an oven at a temperature just above their glass transition temperature (e.g., 140°C) for a specific duration (e.g., 20 hours). This fuses the beads together, creating an interconnected template.
-
Infiltrate the sintered PMMA template with the PNIPAM hydrogel precursor solution.
-
Initiate polymerization of the hydrogel as described in Protocol 1 (e.g., via UV exposure).
-
After polymerization, immerse the entire construct in a solvent that dissolves the PMMA template but not the PNIPAM hydrogel (e.g., dichloromethane) to leach out the microspheres.
-
Wash the resulting porous scaffold extensively with a suitable solvent (e.g., ethanol) and then with deionized water to remove any residual solvent and porogen.
-
Lyophilize the scaffold for storage or sterilize it for cell culture experiments.
Protocol 3: Assessment of Scaffold Biocompatibility (MTT Assay)
This protocol outlines a method to evaluate the cytotoxicity of the fabricated PNIPAM scaffold using an MTT assay.
Materials:
-
Sterilized PNIPAM scaffolds
-
Cell culture medium (e.g., DMEM)
-
A specific cell line (e.g., NIH3T3 fibroblasts)
-
24-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or other suitable solvent to dissolve formazan crystals
-
Plate reader
Procedure:
-
Sterilize the PNIPAM scaffolds (e.g., with 70% ethanol followed by washing with sterile PBS).
-
Place the sterilized scaffolds in a 24-well plate and add cell culture medium to each well containing a scaffold. Incubate for 24 hours to allow any potential leachable substances to diffuse into the medium, creating a scaffold eluent.
-
In a separate 24-well plate, seed cells (e.g., 1 x 10^4 cells/well) and culture for 24 hours to allow for cell attachment.
-
After 24 hours, remove the existing medium from the cells and replace it with the scaffold eluent.
-
Culture the cells in the eluent for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, add MTT solution to each well and incubate for a few hours (e.g., 4 hours). During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a plate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Experimental workflow for PNIPAM scaffold synthesis, fabrication, and biocompatibility testing.
Caption: Thermoresponsive behavior of PNIPAM for in-situ scaffold formation and cell encapsulation.
Caption: Logical relationship of cell interaction with a PNIPAM scaffold leading to tissue formation.
References
Application Notes and Protocols for N-Phenylacrylamide Nanoparticles in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylacrylamide (NPAA) nanoparticles are emerging as a versatile platform for a range of biomedical applications, including drug delivery, bioimaging, and diagnostics. As a derivative of the well-studied polyacrylamide family, poly(this compound) (PNPAA) offers unique physicochemical properties that can be harnessed for therapeutic benefit. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biomedical utilization of NPAA nanoparticles.
Due to the limited availability of specific experimental data for this compound nanoparticles in the current scientific literature, the quantitative data presented in the tables below are adapted from studies on structurally similar polyacrylamide-based nanoparticles, such as those derived from N-isopropylacrylamide (NIPAAM). These values should be considered illustrative and may require optimization for specific NPAA nanoparticle formulations.
Data Presentation
Table 1: Physicochemical Characterization of NPAA Nanoparticles (Illustrative Data)
| Parameter | Method | Typical Values |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 100 - 250 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -15 mV to +20 mV (pH dependent) |
| Drug Loading Capacity (%) | UV-Vis Spectroscopy / HPLC | 5 - 15% |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy / HPLC | 70 - 90% |
Table 2: In Vitro Drug Release Kinetics of a Model Drug from NPAA Nanoparticles (Illustrative Data)
| Time (hours) | Cumulative Release (%) - pH 7.4 | Cumulative Release (%) - pH 5.5 |
| 1 | 5 | 15 |
| 4 | 15 | 40 |
| 8 | 25 | 65 |
| 12 | 35 | 80 |
| 24 | 50 | 95 |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles via Dispersion Polymerization
This protocol describes the synthesis of pH-responsive NPAA nanoparticles.
Materials:
-
This compound (NPAA) monomer
-
Poly(ethylene glycol) (n) monomethyl ether monomethacrylate (PEGMA, serves as a macromonomer and steric stabilizer)
-
Bis-acrylate acetal crosslinker
-
2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator)
-
Ethanol/Water co-solvent system
-
Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve NPAA monomer, PEGMA, and the bis-acrylate acetal crosslinker in the ethanol/water co-solvent.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Dissolve the AIBN initiator in a small amount of ethanol and add it to the reaction mixture.
-
Heat the reaction mixture to 70°C under a nitrogen atmosphere with continuous stirring.
-
Allow the polymerization to proceed for 6-8 hours.
-
Cool the reaction mixture to room temperature.
-
Purify the resulting nanoparticle suspension by dialysis against deionized water for 48 hours to remove unreacted monomers and other impurities.
-
Store the purified NPAA nanoparticle suspension at 4°C.
Protocol 2: Characterization of NPAA Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Instrument: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Equilibrate the sample to 25°C.
-
Measure the scattered light intensity fluctuations to determine the hydrodynamic diameter and PDI.
-
2. Zeta Potential Measurement:
-
Instrument: Electrophoretic Light Scattering (ELS)
-
Procedure:
-
Dilute the nanoparticle suspension in 10 mM NaCl solution.
-
Measure the electrophoretic mobility of the nanoparticles to determine the surface charge.
-
3. Morphological Characterization:
-
Instrument: Transmission Electron Microscopy (TEM)
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
Image the nanoparticles under the TEM to observe their size, shape, and morphology.
-
4. Drug Loading and Encapsulation Efficiency:
-
Procedure:
-
Prepare drug-loaded NPAA nanoparticles by adding the drug during the polymerization process.
-
Separate the nanoparticles from the aqueous phase by centrifugation.
-
Measure the concentration of the free drug in the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
Protocol 3: In Vitro Drug Release Study
Procedure:
-
Prepare a suspension of drug-loaded NPAA nanoparticles in phosphate-buffered saline (PBS) at pH 7.4 and an acetate buffer at pH 5.5.
-
Place the suspensions in dialysis bags with a suitable molecular weight cut-off.
-
Immerse the dialysis bags in the corresponding release media at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release media and replace with fresh media.
-
Quantify the amount of released drug in the aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative drug release as a function of time.
Protocol 4: Cellular Uptake Study
Procedure:
-
Synthesize fluorescently-labeled NPAA nanoparticles by incorporating a fluorescent monomer (e.g., rhodamine-conjugated acrylamide) during polymerization.
-
Culture the target cells (e.g., cancer cell line) in a suitable medium.
-
Incubate the cells with the fluorescent NPAA nanoparticles for different time periods (e.g., 1, 4, 12, 24 hours).
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells and stain the nuclei with DAPI.
-
Visualize the cellular uptake of the nanoparticles using confocal laser scanning microscopy (CLSM) or quantify the uptake using flow cytometry.
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway in Cancer Therapy
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for cancer therapy.[1][2][3][4] Nanoparticles can be engineered to deliver inhibitors of this pathway specifically to tumor cells, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[1]
Caption: PI3K/Akt signaling pathway and nanoparticle-mediated inhibition.
MAPK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. Its aberrant activation is a key driver in many cancers. Nanoparticle-based delivery of MAPK inhibitors can improve their therapeutic index.
Caption: MAPK signaling pathway and nanoparticle-mediated inhibition.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation. Its chronic activation is implicated in various inflammatory diseases. Nanoparticles can be used to deliver anti-inflammatory drugs that target components of the NF-κB pathway.
Caption: NF-κB signaling pathway in inflammation and its inhibition.
Experimental Workflow for Biomedical Application of NPAA Nanoparticles
The following diagram outlines the general workflow for the development and preclinical evaluation of drug-loaded NPAA nanoparticles.
Caption: Workflow for preclinical development of NPAA nanoparticles.
References
- 1. nanoparticle cellular uptake: Topics by Science.gov [science.gov]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent self-polymerization of N-Phenylacrylamide during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the self-polymerization of N-Phenylacrylamide during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to self-polymerization?
This compound is a vinyl monomer containing a phenyl group attached to the nitrogen of an acrylamide functionality. Like other acrylamide derivatives, it is susceptible to spontaneous self-polymerization. This is due to the reactive vinyl group, which can undergo free-radical polymerization initiated by heat, ultraviolet (UV) light, or the presence of radical initiators such as peroxides and metal ions.[1] This unwanted polymerization can lead to a viscous or solid reaction mixture, significantly reducing the yield and purity of the desired monomer.[1]
Q2: What are the primary triggers for self-polymerization during the synthesis of this compound?
The main factors that can initiate the self-polymerization of this compound during synthesis are:
-
Heat: The synthesis reaction, particularly the acylation of aniline, can be exothermic, leading to localized hotspots that initiate polymerization.[1]
-
UV Light: Exposure to UV radiation can provide the energy needed to generate free radicals and start the polymerization process.
-
Contaminants: Impurities such as peroxides or metal ions (e.g., from rust) can act as catalysts for radical polymerization.[1]
-
Absence of Oxygen (with certain inhibitors): Some common polymerization inhibitors require the presence of dissolved oxygen to function effectively.[2]
Q3: What are polymerization inhibitors and how do they work?
Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization. They function by scavenging free radicals that initiate the polymerization chain reaction. For acrylic monomers like this compound, common inhibitors include hydroquinone monomethyl ether (MEHQ) and phenothiazine (PTZ).
Q4: How should I store purified this compound to prevent polymerization?
To ensure the stability of purified this compound, it should be stored under the following conditions:
-
Temperature: Store in a cool, dark place, ideally refrigerated at 2-8°C.
-
Light: Protect from light to prevent UV-induced polymerization.
-
Inhibitor: Ensure the monomer is adequately inhibited.
-
Atmosphere: Store in the presence of air (oxygen), as some inhibitors require it to be effective. Avoid storing under an inert atmosphere like nitrogen.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies | Excessive Reaction Temperature: The reaction is highly exothermic, leading to uncontrolled polymerization. | - Immediately cool the reaction vessel in an ice bath.- Ensure the reaction is conducted at a low temperature (e.g., 0-5°C), especially during the addition of acryloyl chloride.- Add acryloyl chloride dropwise to control the rate of reaction and heat generation. |
| Insufficient Inhibitor: The amount of polymerization inhibitor is not enough to quench the forming radicals. | - Ensure an adequate amount of a suitable inhibitor (e.g., MEHQ, PTZ) is added to the reaction mixture before starting.- For future syntheses, consider a modest increase in the inhibitor concentration. | |
| Contamination: Impurities in reagents or glassware are initiating polymerization. | - Use clean, dry glassware.- Use high-purity reagents to avoid contaminants that can act as initiators. | |
| Localized Hotspots: Inefficient stirring is causing localized areas of high temperature. | - Ensure vigorous and efficient stirring throughout the reaction to maintain a uniform temperature. | |
| Final product is a mixture of monomer and polymer | Polymerization during Work-up or Purification: The product is polymerizing during extraction, washing, or purification steps. | - Keep the product and all solutions cool during work-up and purification.- Consider adding a small amount of inhibitor to the collected fractions during distillation or chromatography. |
| High Distillation Temperature: The temperature during distillation is high enough to induce thermal polymerization. | - If purifying by distillation, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the monomer. | |
| Low yield of the desired this compound monomer | Side Reactions: Competing reactions are consuming the starting materials or the product. | - Optimize reaction conditions, such as temperature and reaction time, to favor the desired reaction.- Ensure the purity of starting materials. |
| Loss during Work-up: The product is being lost during extraction or purification steps. | - Optimize the work-up procedure, for example, by adjusting the pH during extraction to ensure the product is in the organic phase. | |
| Premature Polymerization: A significant portion of the monomer has polymerized. | - Refer to the solutions for "Reaction mixture becomes viscous or solidifies" and "Final product is a mixture of monomer and polymer." |
Experimental Protocols
Synthesis of this compound from Aniline and Acryloyl Chloride
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.
Materials:
-
Aniline
-
Acryloyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Polymerization inhibitor (e.g., MEHQ)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: In a clean, dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline and triethylamine in the anhydrous solvent. Add a suitable amount of the polymerization inhibitor (e.g., 100-200 ppm of MEHQ).
-
Cooling: Cool the reaction mixture to 0-5°C in an ice bath.
-
Addition of Acryloyl Chloride: Add acryloyl chloride dropwise to the cooled solution via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours. Then, let the mixture warm to room temperature and stir for another 12-24 hours.
-
Work-up:
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure at a low temperature.
-
The crude product can be further purified by vacuum distillation or recrystallization. During distillation, ensure a small amount of inhibitor is present in the distillation flask.
-
Visualizations
Caption: Logical workflow for the synthesis of this compound and the prevention of self-polymerization.
References
Technical Support Center: Purification of N-Phenylacrylamide via Ethanol Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N-Phenylacrylamide using ethanol recrystallization. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, a detailed experimental protocol, and visualizations to aid in understanding the workflow.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
Recrystallization is a purification technique used to remove impurities from a solid compound. For this compound, this process is crucial to obtain a high-purity material, which is essential for reliable results in research and drug development applications. The principle behind recrystallization is the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Q2: Why is ethanol a suitable solvent for the recrystallization of this compound?
Ethanol is a commonly used solvent for the recrystallization of this compound because this compound is soluble in organic solvents like ethanol.[1] An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for crystal formation upon cooling. Ethanol exhibits this property with this compound.
Q3: What is the expected appearance and melting point of pure this compound?
Pure this compound is a white to almost white crystalline powder.[2] The reported melting point of this compound is in the range of 103-106 °C.[2][3] A sharp melting point within this range is a good indicator of the purity of the recrystallized product.
Q4: How can I determine the purity of my recrystallized this compound?
The purity of the recrystallized this compound can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point range that corresponds to the literature value (103-106 °C) indicates high purity.[3] Impurities tend to broaden and depress the melting point range.
-
Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any residual impurities.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be employed to detect the presence of impurities.
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of this compound from ethanol.
| Problem | Possible Cause(s) | Solution(s) |
| This compound does not dissolve completely in hot ethanol. | 1. Insufficient amount of ethanol. 2. The ethanol is not hot enough. | 1. Add small portions of hot ethanol until the solid dissolves completely. Avoid adding a large excess of solvent. 2. Ensure the ethanol is at or near its boiling point. |
| No crystals form upon cooling. | 1. Too much ethanol was used, resulting in a solution that is not saturated. 2. The cooling process is too rapid. 3. The solution is supersaturated. | 1. Evaporate some of the ethanol by heating the solution and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Oily precipitate forms instead of crystals. | 1. The solution is supersaturated, and the compound is coming out of solution too quickly. 2. The presence of impurities that lower the melting point of the mixture. | 1. Reheat the solution to dissolve the oil, add a small amount of additional hot ethanol, and then allow it to cool slowly. 2. Consider a preliminary purification step if the starting material is highly impure. |
| Low yield of recrystallized product. | 1. Too much ethanol was used, causing a significant amount of the product to remain in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not cold enough. | 1. Use the minimum amount of hot ethanol necessary to dissolve the crude product. 2. Preheat the filtration apparatus (funnel and receiving flask) and keep the solution hot during filtration. 3. Wash the collected crystals with a minimal amount of ice-cold ethanol. |
| Crystals are colored. | The starting material contains colored impurities that are soluble in ethanol. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a fluted filter paper for the hot filtration to speed up the process and prevent premature crystallization in the funnel. |
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol outlines the steps for the purification of this compound using ethanol as the solvent.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to the boiling point of ethanol while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used to remove colored impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities from the mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the Buchner funnel for a few minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
-
Analysis: Determine the mass of the purified this compound and calculate the percent recovery. Measure the melting point of the dried crystals to assess their purity.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the troubleshooting process.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Identifying and minimizing side products in N-Phenylacrylamide synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products during the synthesis of N-Phenylacrylamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most common laboratory-scale methods for synthesizing this compound involve the acylation of aniline with either acryloyl chloride or acrylic acid. The reaction with acryloyl chloride is typically faster and more straightforward but requires careful handling due to the reagent's reactivity.[1] The use of acrylic acid necessitates a coupling agent, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.
Q2: What are the primary side products I should be aware of during this compound synthesis?
The three primary side products that can occur during the synthesis of this compound are:
-
3-(Phenylamino)-N-phenylpropanamide: This is the product of an aza-Michael addition of aniline to the this compound product.
-
Poly(this compound): Unwanted polymerization of the monomer product can occur, especially at elevated temperatures or in the presence of radical initiators.
-
N,N-Diacryloylaniline: This results from the diacylation of the aniline starting material.
Q3: How can I detect the presence of these side products in my reaction mixture?
Standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the presence of the desired product and any side products. The different polarities and spectral properties of the main product and side products allow for their separation and identification.
Q4: Are there any specific safety precautions I should take during the synthesis?
Yes, acryloyl chloride is a hazardous and corrosive substance that should be handled with extreme care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Aniline is toxic and readily absorbed through the skin. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides strategies to mitigate them.
Issue 1: Formation of 3-(Phenylamino)-N-phenylpropanamide (Aza-Michael Adduct)
The formation of this side product is a result of the nucleophilic attack of unreacted aniline on the electron-deficient double bond of the this compound product.
Diagram: Aza-Michael Addition Side Reaction
Caption: Aza-Michael addition of aniline to this compound.
Mitigation Strategies:
| Parameter | Recommended Condition | Rationale |
| Temperature | Maintain low to moderate temperatures (e.g., 0-25°C). | Higher temperatures can accelerate the aza-Michael addition reaction.[2] |
| Stoichiometry | Use a slight excess of the acylating agent (acryloyl chloride or activated acrylic acid). | Ensuring complete consumption of aniline minimizes its availability to react with the product. |
| Order of Addition | Slowly add the acylating agent to the solution of aniline. | This maintains a low concentration of the acylating agent, favoring the primary reaction over side reactions. |
| Base | Use a non-nucleophilic base (e.g., triethylamine) and only the required stoichiometric amount. | Excess strong base can catalyze the Michael addition. |
Issue 2: Unwanted Polymerization of this compound
This compound is a monomer that can undergo radical polymerization, leading to the formation of a viscous or solid polymeric byproduct.[3]
Diagram: Polymerization Side Reaction
Caption: Unwanted polymerization of this compound.
Mitigation Strategies:
| Parameter | Recommended Condition | Rationale |
| Inhibitor | Add a radical inhibitor (e.g., hydroquinone, phenothiazine) to the reaction mixture. | Inhibitors scavenge free radicals, preventing the initiation of polymerization.[4] |
| Temperature | Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate. | High temperatures can initiate thermal polymerization. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Oxygen can sometimes promote radical formation. |
| Storage | Store the purified this compound in a cool, dark place, and consider adding a small amount of inhibitor. | This prevents polymerization during storage. |
Issue 3: Formation of N,N-Diacryloylaniline (Diacylation Product)
This side product forms when a second molecule of the acylating agent reacts with the newly formed this compound.
Diagram: Diacylation Side Reaction
Caption: Diacylation of aniline leading to N,N-Diacryloylaniline.
Mitigation Strategies:
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | Use a 1:1 molar ratio of aniline to the acylating agent. A slight excess of aniline can be used if the Michael addition is not a major concern. | Using a large excess of the acylating agent will favor diacylation. |
| Order of Addition | Slowly add the acylating agent to the aniline solution. | This ensures that the concentration of the acylating agent is kept low, reducing the likelihood of a second acylation. |
| Temperature | Maintain a low reaction temperature (e.g., 0°C). | Lower temperatures can help to control the reaction rate and improve selectivity. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Aniline and Acryloyl Chloride
This protocol is adapted from general procedures for the acylation of amines.
Workflow Diagram:
Caption: Workflow for this compound synthesis using acryloyl chloride.
Materials:
-
Aniline
-
Acryloyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acryloyl chloride (1.05 eq) dropwise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.
Expected Yield: 80-95%
Protocol 2: Synthesis of this compound from Aniline and Acrylic Acid using DCC Coupling
This protocol is based on standard DCC coupling procedures for amide bond formation.
Workflow Diagram:
Caption: Workflow for this compound synthesis using acrylic acid and DCC.
Materials:
-
Aniline
-
Acrylic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve acrylic acid (1.0 eq), aniline (1.0 eq), and a catalytic amount of DMAP in anhydrous THF.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous THF and add this solution dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and perform an aqueous workup as described in Protocol 1.
-
Dry the organic layer, concentrate, and purify the crude product.
Expected Yield: 70-90%
By carefully controlling the reaction conditions as outlined in this guide, researchers can significantly minimize the formation of side products and improve the yield and purity of this compound.
References
Troubleshooting low yield in the synthesis of N-Phenylacrylamide
Welcome to the technical support center for the synthesis of N-Phenylacrylamide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address challenges and optimize your synthetic protocols, with a primary focus on resolving issues of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis of this compound, particularly via the widely used Schotten-Baumann reaction involving aniline and acryloyl chloride.
Q1: Why is my yield of this compound consistently low?
Low yield is a frequent issue that can stem from several factors. The most common culprits are related to reagent quality, reaction conditions, and the presence of moisture.
-
Reagent Purity: The purity of your starting materials is critical. Aniline should be pure, and acryloyl chloride must be fresh or recently distilled.[1] Acryloyl chloride is highly susceptible to hydrolysis and can degrade upon storage.
-
Moisture Contamination: Even trace amounts of water can lead to the hydrolysis of acryloyl chloride, a key side reaction that consumes your electrophile and reduces yield.[2] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Inadequate Base: The reaction produces one equivalent of hydrochloric acid (HCl).[3] This acid will react with the starting aniline to form an unreactive anilinium salt. To prevent this, at least one equivalent of a base, such as triethylamine, must be used to neutralize the HCl as it forms.[1][3]
-
Suboptimal Temperature: The acylation reaction is highly exothermic. Running the reaction at too high a temperature can promote side reactions, including polymerization of the acrylamide product. It is standard practice to add the acryloyl chloride at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.
Q2: I'm observing a significant amount of a sticky, insoluble substance in my reaction flask. What is it and how can I prevent it?
The formation of a sticky, often polymeric, substance is a strong indication that polymerization of the this compound product or the acryloyl chloride starting material is occurring. The acryloyl group is highly susceptible to radical polymerization.
Prevention Strategies:
-
Temperature Control: Maintain a low reaction temperature, especially during the addition of acryloyl chloride.
-
Inhibitors: While not always necessary for small-scale synthesis, consider adding a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture if polymerization is a persistent issue.
-
Limit Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor its progress using Thin Layer Chromatography (TLC) and proceed with the workup once the starting material is consumed.
Q3: What are the primary side reactions, and how can they be minimized?
Besides polymerization, several other side reactions can lower your yield.
| Side Reaction | Cause | Minimization Strategy |
| Hydrolysis of Acryloyl Chloride | Presence of water in solvents or on glassware. | Use anhydrous solvents and oven-dried glassware. Handle acryloyl chloride under an inert atmosphere (e.g., Nitrogen or Argon). |
| Aniline Salt Formation | Generation of HCl during the reaction protonates the starting aniline. | Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl. |
| Michael Addition | The product, this compound, can act as a Michael acceptor, potentially reacting with unreacted aniline. | This is generally less of a concern under standard acylation conditions but can be minimized by ensuring efficient conversion and avoiding a large excess of the amine. |
| Diacylation | While uncommon for aniline under these conditions, it's a theoretical possibility. | Use a 1:1 stoichiometry of aniline to acryloyl chloride. |
Q4: How do I choose the right solvent and base for the reaction?
The choice of solvent and base is interdependent and crucial for success.
-
Solvents: Aprotic solvents are preferred to avoid reaction with acryloyl chloride. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices due to their ability to dissolve the reactants and their relative inertness.
-
Bases:
-
Organic Bases: Triethylamine (Et3N) is widely used. It is soluble in organic solvents and effectively neutralizes HCl. Catalytic amounts of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
-
Inorganic Bases: The classic Schotten-Baumann conditions use an aqueous base (like NaOH) in a biphasic system with an organic solvent. The base remains in the aqueous phase, neutralizing the acid, while the product and reactants stay in the organic phase. This method can be effective but increases the risk of hydrolyzing the acryloyl chloride.
-
Q5: My reaction stalls before completion. What should I check?
If you monitor the reaction by TLC and notice it has stopped before the aniline is fully consumed, consider the following:
-
Insufficient Base: The most likely cause is that all the base has been consumed, and the remaining aniline has been converted to its unreactive protonated form.
-
Degraded Acryloyl Chloride: If the acryloyl chloride has degraded due to moisture, there may not be enough left to react with all the aniline.
-
Poor Solubility: In some cases, reactants or intermediates may not be fully dissolved, slowing the reaction. Ensure vigorous stirring.
Experimental Protocols
Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction
This protocol describes a general procedure for the synthesis of this compound from aniline and acryloyl chloride using triethylamine as a base.
Materials:
-
Aniline (1.0 eq)
-
Acryloyl chloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Oven-dried round-bottom flask and glassware
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add aniline (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Acryloyl Chloride Addition: Add acryloyl chloride (1.05 eq) dropwise to the cold solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by TLC until the aniline spot has disappeared.
-
Workup - Quenching: Quench the reaction by adding deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and any remaining aniline).
-
Wash with saturated aqueous NaHCO₃ (to neutralize any remaining acid).
-
Wash with brine.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture or acetonitrile) or by flash column chromatography on silica gel to yield pure this compound.
Visual Guides and Workflows
Reaction Pathway and Troubleshooting
The following diagrams illustrate the primary reaction pathway, a logical workflow for troubleshooting low yields, and common side reactions that can hinder product formation.
Caption: Primary reaction for this compound synthesis.
Caption: A logical workflow for diagnosing low product yield.
Caption: Competing side reactions that reduce yield.
References
Selection of appropriate inhibitors for N-Phenylacrylamide storage and handling
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the appropriate selection of inhibitors for the storage and handling of N-Phenylacrylamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in storing and handling this compound?
A1: this compound is a solid monomer that can undergo spontaneous, free-radical polymerization, especially when exposed to heat, light, or contaminants. The primary challenges are preventing premature polymerization during storage and ensuring the complete removal of inhibitors before experimental use, as their presence can interfere with controlled polymerization reactions.
Q2: Which inhibitors are recommended for the storage of this compound?
A2: While specific data for this compound is not extensively published, common practice for acrylamide-based monomers is to use inhibitors such as Monomethyl Ether of Hydroquinone (MEHQ) or Phenothiazine (PTZ). These compounds are effective at scavenging free radicals that initiate polymerization. For phenolic inhibitors like MEHQ, the presence of oxygen is often necessary for them to function effectively.
Q3: What are the recommended concentrations for these inhibitors?
A3: For acrylamide monomers in general, inhibitor concentrations typically range from 10 to 200 ppm. The optimal concentration depends on the desired shelf life and storage conditions. It is crucial to consult the supplier's certificate of analysis for the specific concentration in your batch.
Q4: What are the ideal storage conditions for this compound?
A4: To maximize shelf life and prevent degradation, this compound should be stored in a cool, dry, and dark place.[1][2] Recommended storage temperatures are typically between 2-8°C for short-term storage, and for long-term storage, -20°C is advised, which can provide a shelf life of up to three years for the powder form.[3][4] It is also important to store it away from incompatible materials such as strong oxidizing agents.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Premature Polymerization During Storage (Clumping, Solid Mass) | - Inhibitor depletion due to prolonged storage or exposure to high temperatures.- Improper storage conditions (exposure to light or heat).- Contamination with polymerization initiators (e.g., peroxides, metal ions). | - If polymerization has occurred, the monomer is likely unusable and should be disposed of according to safety guidelines.- To prevent recurrence, ensure storage in a cool, dark, and dry environment and consider transferring to smaller, sealed containers to minimize headspace and exposure to air upon opening. |
| Incomplete or Slow Polymerization in Experiment | - Incomplete removal of the inhibitor.- Presence of dissolved oxygen in the reaction mixture (for reactions that require an oxygen-free environment).- Issues with the initiator (e.g., expired, improper concentration). | - Ensure the inhibitor has been effectively removed using the appropriate protocol (see Experimental Protocols section).- Degas the reaction mixture using techniques such as sparging with an inert gas (e.g., nitrogen, argon) or freeze-pump-thaw cycles.- Verify the activity and concentration of your initiator. |
| Yellowing of this compound Powder During Storage | - Slow degradation of the monomer or inhibitor.- Reaction with atmospheric contaminants. | - While slight discoloration may not always affect reactivity, it is a sign of degradation. It is recommended to test the purity of the monomer before use.- Store in a tightly sealed container in a dark and cool environment to minimize degradation. |
Inhibitor Selection and Storage Parameters
| Inhibitor | Chemical Formula | Typical Concentration Range (for acrylamides) | Mechanism of Action | Key Considerations |
| Monomethyl Ether of Hydroquinone (MEHQ) | C₇H₈O₂ | 10 - 200 ppm | Radical scavenger; requires oxygen to be effective. | Effective for storage in the presence of air. Can be removed by passing through a basic alumina column or by recrystallization. |
| Phenothiazine (PTZ) | C₁₂H₉NS | 50 - 200 ppm | Radical scavenger. | Can be effective in the absence of oxygen. May be more challenging to remove completely. |
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor by Column Chromatography
This method is suitable for removing phenolic inhibitors like MEHQ from solid monomers like this compound.
Materials:
-
This compound
-
Basic alumina
-
Glass column
-
Anhydrous solvent in which this compound is soluble (e.g., chloroform, dichloromethane)
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Prepare a slurry of basic alumina in the chosen anhydrous solvent.
-
Pack the glass column with the alumina slurry, ensuring there are no air bubbles.
-
Dissolve the this compound in a minimal amount of the anhydrous solvent.
-
Carefully load the this compound solution onto the top of the alumina column.
-
Elute the this compound through the column using the anhydrous solvent. The MEHQ will be adsorbed by the alumina.
-
Collect the eluent containing the purified this compound in a round bottom flask.
-
Remove the solvent using a rotary evaporator at a low temperature to obtain the inhibitor-free this compound.
-
Use the purified monomer immediately, as it will be highly susceptible to polymerization.
Protocol 2: Removal of Inhibitor by Recrystallization
This method is effective for purifying solid monomers and removing inhibitors.
Materials:
-
This compound
-
Appropriate solvent for recrystallization (e.g., chloroform[5])
-
Heating mantle or water bath
-
Erlenmeyer flask
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In an Erlenmeyer flask, dissolve the this compound in a minimum amount of warm solvent (e.g., chloroform heated to approximately 60°C).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
-
The purified this compound should be used immediately.
Visual Guides
References
Optimizing initiator concentration for controlled N-Phenylacrylamide polymerization
Welcome to the technical support center for the controlled polymerization of N-Phenylacrylamide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control in the polymerization of this compound?
A1: For a controlled polymerization of this compound, the most critical parameters to control are the monomer-to-initiator ratio, the choice of solvent, reaction temperature, and the purity of all reagents. In controlled radical polymerization techniques like RAFT and ATRP, the ratio of monomer to chain transfer agent (CTA) or initiator, and the ratio of CTA to initiator are also crucial for achieving a well-defined polymer with a narrow molecular weight distribution.
Q2: Which controlled polymerization techniques are suitable for this compound?
A2: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are two powerful techniques for the controlled polymerization of acrylamides, including this compound. These methods allow for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI).
Q3: How does the initiator concentration affect the molecular weight of the resulting poly(this compound)?
A3: Generally, in radical polymerization, a higher initiator concentration leads to a higher number of polymer chains being initiated simultaneously. This results in a lower average molecular weight of the final polymer. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, thus increasing the average molecular weight.[1]
Q4: What is a typical initiator for the polymerization of this compound?
A4: For conventional free radical polymerization, azo initiators like 2,2'-azobisisobutyronitrile (AIBN) or persulfates are commonly used. In controlled radical polymerization, the initiating system is more complex. For ATRP, an alkyl halide initiator is used in conjunction with a transition metal complex (e.g., copper bromide with a ligand).[2] For RAFT, a conventional radical initiator (like AIBN) is used along with a RAFT agent (a thiocarbonylthio compound).[3]
Q5: Why is my this compound polymerization not initiating or proceeding very slowly?
A5: Several factors can lead to poor or no polymerization. Common causes include the presence of inhibitors in the monomer (which should be removed before use), dissolved oxygen in the reaction mixture (which can be removed by degassing), or an inappropriate reaction temperature for the chosen initiator.[4] Additionally, using an old or decomposed initiator can also be a cause.
Troubleshooting Guides
Problem 1: Slow or No Polymerization
Symptoms: The reaction mixture remains at a low viscosity, and analysis (e.g., by ¹H NMR) shows little to no monomer conversion over an extended period.
| Possible Cause | Suggested Solution |
| Inhibitor in Monomer | Purify the this compound monomer by passing it through a column of basic alumina to remove the inhibitor (e.g., MEHQ) immediately before use. |
| Presence of Oxygen | Thoroughly degas the reaction mixture by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before and during the polymerization.[5] |
| Low Initiator Concentration | Increase the initiator concentration incrementally. Be aware that this will likely decrease the molecular weight of the resulting polymer. |
| Incorrect Reaction Temperature | Ensure the reaction temperature is appropriate for the half-life of your chosen initiator. For AIBN, a typical temperature range is 60-80°C. |
| Impure Reagents or Solvent | Use high-purity, dry solvents and reagents to avoid unwanted side reactions or inhibition. |
Troubleshooting Workflow for Slow or No Polymerization
Problem 2: Polymer with Broad Molecular Weight Distribution (High PDI)
Symptoms: Gel Permeation Chromatography (GPC) analysis of the polymer shows a high Polydispersity Index (PDI > 1.5), indicating a lack of control over the polymerization.
| Possible Cause | Suggested Solution |
| High Initiator Concentration | While increasing initiator concentration can increase the polymerization rate, an excessively high concentration can lead to a higher rate of termination reactions, broadening the PDI. Optimize the initiator-to-monomer ratio. |
| Chain Transfer Reactions | Impurities in the monomer or solvent can act as chain transfer agents. Ensure high purity of all components. The choice of solvent can also influence chain transfer; select a solvent with a low chain transfer constant. |
| Lack of Control in Polymerization | For better control over molecular weight and PDI, employ a controlled radical polymerization technique like RAFT or ATRP. These methods are designed to minimize termination reactions. |
| Inappropriate RAFT Agent or ATRP Catalyst/Ligand | The choice of RAFT agent or ATRP catalyst and ligand is crucial and monomer-specific. Consult the literature for systems that have been shown to work well with acrylamides. |
Logical Relationship for Achieving Controlled Polymerization
Data Presentation
The following table provides illustrative data on how varying the initiator concentration in a conventional free-radical polymerization of this compound might affect the polymer properties. Note that this data is based on general principles of polymer chemistry and is intended for comparative purposes.
| Experiment ID | Monomer Concentration (mol/L) | Initiator (AIBN) Concentration (mol/L) | Reaction Time (h) | Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| NPhA-1 | 1.0 | 0.001 | 6 | 75 | 150,000 | 2.1 |
| NPhA-2 | 1.0 | 0.005 | 6 | 85 | 80,000 | 1.9 |
| NPhA-3 | 1.0 | 0.010 | 6 | 92 | 45,000 | 1.8 |
| NPhA-4 | 1.0 | 0.020 | 6 | 95 | 25,000 | 1.7 |
As shown in the table, increasing the initiator concentration generally leads to a higher conversion rate but a lower molecular weight and a slightly lower PDI in conventional radical polymerization. For achieving a low PDI, controlled radical polymerization techniques are recommended.
Experimental Protocols
General Protocol for RAFT Polymerization of this compound
This protocol describes a typical solution polymerization of this compound using RAFT.
Materials:
-
This compound (inhibitor removed)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., 1,4-dioxane or N,N-dimethylformamide)
-
Schlenk flask, rubber septa, syringes, and magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Monomer Purification: Pass the this compound through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the purified this compound, the RAFT agent, and AIBN in the desired molar ratio (e.g., [Monomer]:[RAFT agent]:[Initiator] = 200:1:0.2).
-
Solvent Addition: Add the desired amount of anhydrous solvent to achieve the target monomer concentration.
-
Deoxygenation: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN) and stir.
-
Monitoring: At timed intervals, carefully take aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC).
-
Termination: To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Purification: Precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane), filter, and dry under vacuum to obtain the purified polymer.
Experimental Workflow for RAFT Polymerization
References
Technical Support Center: N-Phenylacrylamide Production Scale-Up
Welcome to the Technical Support Center for N-Phenylacrylamide production. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this compound. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information to ensure a successful and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and is it suitable for large-scale production?
A1: The most prevalent method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of aniline with acryloyl chloride in the presence of a base.[1][2] While this method is effective at the lab scale, direct scale-up of this batch process can present challenges.[3] These challenges include managing the exothermic nature of the reaction, ensuring homogeneous mixing, and handling hazardous materials like acryloyl chloride.[3][4] For industrial-scale production, a continuous flow process offers a safer and more efficient alternative by minimizing reaction volumes, improving heat transfer, and reducing the risk of runaway reactions.
Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
A2: Several critical process parameters (CPPs) must be carefully monitored and controlled to ensure a robust and reproducible synthesis of this compound at scale. These include:
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Temperature: The acylation reaction is exothermic, and poor heat removal at larger scales can lead to temperature spikes, promoting side reactions and impurity formation.
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Addition Rate of Acryloyl Chloride: A slow and controlled addition of the highly reactive acryloyl chloride is crucial to manage the reaction exotherm and prevent localized high concentrations, which can lead to side product formation.
-
Mixing Efficiency: Inadequate mixing can result in non-homogeneity, leading to localized temperature gradients and concentration differences, which in turn affect reaction kinetics and impurity profiles.
-
Stoichiometry and Quality of Raw Materials: The purity of aniline and acryloyl chloride is paramount, as impurities can lead to undesirable side reactions and affect the final product's quality. Precise control of the molar ratios is also essential to maximize yield and minimize unreacted starting materials.
Q3: What are the common impurities encountered during this compound production, and how can they be minimized?
A3: Common impurities can include unreacted starting materials (aniline), byproducts from side reactions, and residual solvents. A potential significant byproduct is the Michael addition product, where a nucleophile (like aniline) adds to the carbon-carbon double bond of this compound. To minimize these impurities:
-
Optimize the stoichiometry of reactants to ensure complete conversion of the limiting reagent.
-
Maintain strict temperature control to suppress temperature-dependent side reactions.
-
Ensure the high purity of raw materials to avoid introducing contaminants.
-
Implement a well-designed purification process, such as recrystallization, to effectively remove impurities.
Q4: What are the key challenges in the downstream processing (purification and isolation) of this compound at a larger scale?
A4: Scaling up the purification and isolation of this compound presents several challenges:
-
Crystallization: Achieving a consistent crystal form and particle size distribution can be difficult at a larger scale, which can impact filtration and drying characteristics. Polymorphism, the existence of different crystal forms, can also be a challenge.
-
Filtration: The filtration of large quantities of product can be slow and inefficient if the crystal morphology is not optimal (e.g., fine particles or needle-like crystals).
-
Drying: Removing residual solvents to meet regulatory specifications without degrading the product can be challenging. Trapped solvents within the crystal lattice can be particularly difficult to remove. Agitated Nutsche filter dryers are commonly used for filtration and drying in a single unit at an industrial scale.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield | 1. Incomplete reaction. 2. Side reactions consuming starting materials or product. 3. Product loss during workup and purification. | 1. Reaction Monitoring: Monitor the reaction progress using analytical techniques like HPLC or TLC to ensure completion. Consider extending the reaction time if necessary. 2. Temperature Control: Ensure the reactor's cooling system can efficiently dissipate the heat of reaction to prevent side reactions. 3. Stoichiometry Check: Verify the molar ratios of reactants. A slight excess of one reactant might be necessary to drive the reaction to completion. 4. Purification Optimization: Optimize the crystallization solvent and conditions to maximize product recovery. Analyze the mother liquor for dissolved product. |
| High Impurity Profile | 1. Poor quality of raw materials. 2. Inefficient temperature control leading to side reactions. 3. Inadequate mixing. 4. Sub-optimal purification process. | 1. Raw Material Analysis: Perform quality control checks on incoming raw materials for purity. 2. Exotherm Management: Improve heat removal by adjusting the coolant temperature, flow rate, or using a reactor with a better surface-area-to-volume ratio. Consider a semi-batch process with controlled addition of the acryloyl chloride. 3. Mixing Study: Evaluate and optimize the agitator design and speed to ensure proper mixing. 4. Recrystallization Refinement: Experiment with different solvents or solvent mixtures for recrystallization to improve impurity rejection. Multiple recrystallization steps may be necessary. |
| Poor Filtration Characteristics (Slow Filtration) | 1. Small particle size or unfavorable crystal habit (e.g., needles). 2. Clogging of the filter medium. | 1. Crystallization Control: Optimize the cooling profile and agitation during crystallization to promote the growth of larger, more uniform crystals. Seeding the solution with pre-existing crystals can also help. 2. Filter Selection: Ensure the filter medium has the appropriate pore size for the product's particle size distribution. |
| Inconsistent Product Quality Between Batches | 1. Variations in raw material quality. 2. Poor process control and reproducibility. 3. Inconsistent downstream processing. | 1. Supplier Qualification: Establish strict specifications for raw materials and qualify suppliers. 2. Process Automation & PAT: Implement process analytical technology (PAT) for real-time monitoring and control of critical process parameters. This helps ensure consistency from batch to batch. 3. Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all stages of production, including reaction, workup, and purification. |
Quantitative Data Summary
The following tables provide representative data for the scale-up of this compound production. Note that these are illustrative values and optimal conditions will vary depending on the specific equipment and process.
Table 1: Reaction Parameters at Different Scales
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) |
| Aniline (kg) | 0.1 | 10 |
| Acryloyl Chloride (kg) | 0.11 | 11 |
| Solvent (e.g., Dichloromethane) (L) | 0.5 | 50 |
| Base (e.g., Triethylamine) (kg) | 0.12 | 12 |
| Reaction Temperature (°C) | 0 - 5 | 0 - 5 |
| Addition Time of Acryloyl Chloride (min) | 30 | 120 - 180 |
| Reaction Time (h) | 2 | 4 - 6 |
| Typical Yield (%) | 85 - 95 | 80 - 90 |
Table 2: Purity and Impurity Profile
| Compound | Lab Scale (%) | Pilot Scale (%) |
| This compound | > 99.5 | > 99.0 |
| Aniline | < 0.1 | < 0.2 |
| Michael Adduct | < 0.2 | < 0.5 |
| Residual Solvent | < 0.1 | < 0.3 |
Experimental Protocols
Synthesis of this compound (Pilot Scale)
Materials:
-
Aniline (High Purity)
-
Acryloyl Chloride (High Purity)
-
Triethylamine
-
Dichloromethane (DCM)
-
Hydrochloric Acid (for workup)
-
Sodium Bicarbonate Solution (for workup)
-
Brine
-
Anhydrous Magnesium Sulfate
Equipment:
-
100 L Glass-lined Reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling/Heating Circulator
-
Nutsche Filter Dryer or equivalent filtration and drying equipment
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactants: Charge the reactor with aniline and dichloromethane. Begin agitation and cool the mixture to 0-5 °C.
-
Base Addition: Add triethylamine to the reactor while maintaining the temperature at 0-5 °C.
-
Acryloyl Chloride Addition: Slowly add acryloyl chloride to the reaction mixture via the addition funnel over a period of 120-180 minutes, ensuring the temperature does not exceed 5 °C. The reaction is exothermic, and careful control of the addition rate is critical.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to achieve the desired purity.
-
Drying: Filter the purified crystals and dry them under vacuum at an appropriate temperature until the residual solvent levels are within specification.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound scale-up.
Caption: Logical relationship for process optimization.
References
Technical Support Center: Purification of Poly(N-Phenylacrylamide)
This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of poly(N-Phenylacrylamide) by providing detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound monomer from my polymer?
A1: The two most effective and widely used methods for removing unreacted this compound monomer are precipitation and dialysis. The choice between these methods depends on the scale of your experiment, the desired final purity, and the available equipment.
-
Precipitation: This technique involves dissolving the crude polymer in a suitable solvent and then adding a non-solvent to cause the polymer to precipitate, leaving the soluble monomer behind in the solution. It is a relatively fast and scalable method.
-
Dialysis: This method is ideal for removing small molecules like monomers from a polymer solution. It involves placing the polymer solution in a dialysis bag with a specific molecular weight cut-off (MWCO) and immersing it in a large volume of a suitable solvent. The monomer diffuses out of the bag, while the larger polymer chains are retained.
Q2: How do I choose the right solvent system for precipitation?
A2: The key to successful precipitation is to find a solvent that readily dissolves the poly(this compound) but in which the this compound monomer is also soluble. Then, a non-solvent is required that is miscible with the first solvent but does not dissolve the polymer, causing it to precipitate.
Based on solubility data, common solvents for poly(this compound) include dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).[1] The this compound monomer is soluble in organic solvents like ethanol and acetone, but has limited solubility in water.[2] Therefore, a good starting point would be to dissolve the polymer in THF and precipitate it into a non-polar solvent like hexane or diethyl ether.
Q3: What Molecular Weight Cut-Off (MWCO) should I use for dialysis?
A3: The MWCO of the dialysis membrane should be chosen to be significantly smaller than the molecular weight of your poly(this compound) to ensure the polymer is retained, while being large enough to allow the this compound monomer (molecular weight: 147.17 g/mol ) to pass through freely. A general guideline is to select a membrane with an MWCO that is at least 10-20 times the molecular weight of the impurity you want to remove. For removing this compound monomer, a dialysis membrane with a MWCO of 1-3.5 kDa is a suitable choice.
Q4: How can I confirm that the unreacted monomer has been successfully removed?
A4: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and direct method to assess the purity of your poly(this compound). By comparing the ¹H NMR spectrum of your purified polymer with that of the this compound monomer, you can identify and quantify any residual monomer. The vinyl protons of the monomer have characteristic chemical shifts that are absent in the spectrum of the pure polymer.
Troubleshooting Guides
Precipitation Method
| Issue | Possible Cause | Troubleshooting Steps |
| Polymer does not precipitate | The non-solvent is not effective, or the polymer concentration is too low. | - Try a different non-solvent. Good options for poly(this compound) dissolved in THF are hexane or diethyl ether.- Increase the volume of the non-solvent.- Concentrate the polymer solution before adding the non-solvent. |
| Polymer precipitates as an oily or sticky solid | The non-solvent is being added too quickly, or the temperature is too high. | - Add the non-solvent dropwise to the vigorously stirred polymer solution.- Perform the precipitation at a lower temperature (e.g., in an ice bath). |
| Low polymer recovery | The polymer has some solubility in the non-solvent, or some polymer was lost during filtration/decantation. | - Use a larger volume of the non-solvent to minimize polymer solubility.- Ensure complete precipitation before filtration.- Use a fine-pored filter paper or membrane to collect the precipitate. |
| Residual monomer still present after precipitation | Insufficient washing of the precipitated polymer. | - After filtration, wash the polymer precipitate thoroughly with fresh non-solvent multiple times.- Re-dissolve the polymer and repeat the precipitation process. |
Dialysis Method
| Issue | Possible Cause | Troubleshooting Steps |
| Slow or incomplete monomer removal | - Insufficient volume of dialysis solvent.- Infrequent changes of the dialysis solvent.- Inadequate stirring of the dialysis solvent. | - Use a large volume of dialysis solvent (at least 100 times the volume of the polymer solution).- Change the dialysis solvent frequently (e.g., every 4-6 hours for the first day, then twice a day).- Continuously stir the dialysis solvent to maintain a high concentration gradient. |
| Polymer loss during dialysis | The MWCO of the dialysis membrane is too high for the polymer's molecular weight. | - Use a dialysis membrane with a lower MWCO.- Confirm the molecular weight of your polymer using techniques like Gel Permeation Chromatography (GPC). |
| Precipitation of the polymer inside the dialysis bag | The chosen dialysis solvent is a poor solvent for the polymer. | - Ensure the dialysis solvent is a good solvent for poly(this compound) (e.g., THF, DMF). If dialyzing against water, ensure your polymer is water-soluble. |
Experimental Protocols
Protocol 1: Purification of Poly(this compound) by Precipitation
Objective: To remove unreacted this compound monomer from a crude polymer sample.
Materials:
-
Crude poly(this compound)
-
Tetrahydrofuran (THF), reagent grade
-
n-Hexane, reagent grade
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude poly(this compound) in a minimal amount of THF (e.g., 1 g of polymer in 10-20 mL of THF) in a beaker with a magnetic stir bar. Stir until the polymer is fully dissolved.
-
Precipitation: In a separate, larger beaker, place a volume of n-hexane that is at least 10 times the volume of the polymer solution. Vigorously stir the n-hexane.
-
Slowly add the polymer solution dropwise to the stirring n-hexane. A white precipitate of poly(this compound) should form immediately.
-
Isolation: Continue stirring for 30 minutes after all the polymer solution has been added to ensure complete precipitation.
-
Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Washing: Wash the polymer on the filter with several portions of fresh n-hexane to remove any remaining monomer.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification of Poly(this compound) by Dialysis
Objective: To remove unreacted this compound monomer and other small molecule impurities from the polymer.
Materials:
-
Crude poly(this compound) solution in a suitable solvent (e.g., THF or DMF)
-
Dialysis tubing (MWCO 1-3.5 kDa)
-
Dialysis clips
-
Large beaker or container
-
Magnetic stirrer and stir bar
-
Dialysis solvent (same as the solvent used for the polymer solution)
Procedure:
-
Membrane Preparation: Cut a suitable length of dialysis tubing and hydrate it according to the manufacturer's instructions.
-
Sample Loading: Secure one end of the tubing with a dialysis clip. Fill the tubing with the polymer solution, leaving some space at the top to allow for solvent ingress.
-
Secure the other end of the tubing with a second clip, ensuring no leakage.
-
Dialysis: Place the sealed dialysis bag into a large beaker containing the dialysis solvent (at least 100 times the volume of the sample).
-
Place the beaker on a magnetic stirrer and stir the solvent gently.
-
Solvent Exchange: Change the dialysis solvent every 4-6 hours for the first 24 hours, and then twice daily for the next 2-3 days.
-
Polymer Recovery: After dialysis is complete, remove the dialysis bag from the solvent. Carefully open the bag and transfer the purified polymer solution to a clean container.
-
The solvent can then be removed by evaporation or other suitable methods to obtain the pure polymer.
Data Presentation
The following tables provide example data on the efficiency of monomer removal using the described purification methods. The actual efficiency may vary depending on the specific experimental conditions.
Table 1: Efficiency of Monomer Removal by Precipitation
| Purification Cycle | Initial Monomer Content (%) | Final Monomer Content (%) | Polymer Recovery (%) |
| 1 | 15 | 2.5 | 95 |
| 2 | 2.5 | < 0.5 | 92 |
Table 2: Efficiency of Monomer Removal by Dialysis (MWCO: 2 kDa)
| Dialysis Time (hours) | Monomer Content in Polymer Solution (%) |
| 0 | 12 |
| 6 | 5.8 |
| 12 | 2.1 |
| 24 | 0.8 |
| 48 | < 0.1 |
Mandatory Visualizations
Caption: Workflow for the purification of poly(this compound) by precipitation.
Caption: Workflow for the purification of poly(this compound) by dialysis.
References
Guide to troubleshooting common issues in N-Phenylacrylamide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Phenylacrylamide. The information is presented in a question-and-answer format to address common issues encountered during synthesis, polymerization, and its application in drug delivery systems.
I. Synthesis of this compound
This section addresses common problems encountered during the synthesis of the this compound monomer.
FAQs & Troubleshooting Guide
Q1: We are experiencing a low yield in our this compound synthesis. What are the potential causes and how can we improve it?
A: Low yields in this compound synthesis often stem from incomplete reactions, side reactions, or product loss during workup and purification. Key factors to consider are the purity of reactants, reaction conditions, and the choice of synthetic route.[1][2]
Troubleshooting Steps:
-
Reactant Purity: Ensure high purity of aniline and acryloyl chloride (or acrylic acid). Impurities in aniline can lead to side reactions, while old or improperly stored acryloyl chloride may have partially hydrolyzed, reducing its reactivity.[2]
-
Reaction Conditions:
-
Temperature: Maintain the recommended reaction temperature. For the reaction between aniline and acryloyl chloride, low temperatures (e.g., 0-5 °C) are often used to control the exothermic reaction and minimize side product formation.[3]
-
Stoichiometry: Use a slight excess of acryloyl chloride to ensure complete conversion of aniline. However, a large excess can complicate purification.
-
Base: When using acryloyl chloride, a non-nucleophilic base like triethylamine is crucial to neutralize the HCl byproduct and drive the reaction forward.[4] Ensure the base is added slowly and at a controlled temperature.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
-
Workup and Purification:
-
During the aqueous workup, ensure complete extraction of the product into the organic phase.
-
For purification by recrystallization, choose an appropriate solvent system to maximize yield and purity.
-
II. Polymerization of this compound
This section focuses on troubleshooting common issues during the polymerization of this compound to form poly(this compound).
FAQs & Troubleshooting Guide
Q2: Our this compound polymerization is not initiating, or we are observing very low monomer conversion. What could be the problem?
A: Failure to initiate or low monomer conversion are common issues in free-radical polymerization. The primary culprits are often the presence of inhibitors, dissolved oxygen, or problems with the initiator.
Troubleshooting Flowchart for Low Monomer Conversion
Caption: Troubleshooting workflow for low monomer conversion in this compound polymerization.
Q3: How can we control the molecular weight and achieve a narrow molecular weight distribution (low polydispersity index, PDI) for poly(this compound)?
A: Controlling the molecular weight and PDI of poly(this compound) is crucial for many applications. While conventional free-radical polymerization often yields polymers with broad molecular weight distributions, controlled/living radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer excellent control.
Table 1: Factors Affecting Molecular Weight in Free-Radical Polymerization
| Factor | Effect on Molecular Weight | Rationale |
| Initiator Concentration | Increasing concentration decreases molecular weight. | Higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously, resulting in shorter chains at full monomer conversion. |
| Monomer Concentration | Increasing concentration generally increases molecular weight. | Higher monomer concentration favors propagation over termination. |
| Reaction Temperature | Increasing temperature generally decreases molecular weight. | Higher temperatures increase the rate of both initiation and termination reactions. The increased rate of termination leads to shorter polymer chains. |
| Chain Transfer Agents | Presence of chain transfer agents decreases molecular weight. | Chain transfer agents terminate a growing polymer chain and initiate a new one, leading to a larger number of shorter chains. |
For precise control, RAFT polymerization is recommended. By carefully selecting the RAFT agent, monomer-to-RAFT agent ratio, and initiator concentration, polymers with predictable molecular weights and narrow PDIs (<1.3) can be synthesized.
III. Drug Development Applications
This section provides guidance on troubleshooting common issues when using poly(this compound) in drug delivery systems.
FAQs & Troubleshooting Guide
Q4: We are experiencing low drug loading efficiency in our poly(this compound)-based hydrogels. How can we improve this?
A: Low drug loading can be attributed to several factors including poor drug solubility in the polymerization medium, unfavorable drug-polymer interactions, and premature drug leakage during formulation.
Strategies to Improve Drug Loading:
-
Drug Solubility: If the drug is poorly soluble in the polymerization solvent, consider using a co-solvent system or encapsulating the drug in a suitable nanocarrier prior to incorporation into the hydrogel.
-
Polymer-Drug Interactions: The nature of the interaction between the drug and the polymer matrix is critical. For instance, if the drug is hydrophobic, increasing the hydrophobicity of the polymer by copolymerization with a hydrophobic monomer can enhance loading.
-
Loading Method: The method of drug loading significantly impacts efficiency.
-
Loading during polymerization: This method entraps the drug within the forming polymer network. Ensure the drug is stable under the polymerization conditions.
-
Equilibrium swelling: Soaking a pre-formed hydrogel in a concentrated drug solution is a common method. The loading efficiency will depend on the swelling ratio of the hydrogel, the drug concentration, and the duration of soaking.
-
-
Crosslinking Density: A higher crosslinking density can create a tighter polymer network, which may reduce the space available for the drug, thus lowering the loading capacity. Optimizing the crosslinker concentration is key.
Q5: The drug release from our poly(this compound) hydrogel is too fast (burst release) or too slow. How can we control the release rate?
A: The drug release rate from a hydrogel matrix is governed by a combination of factors including diffusion of the drug through the polymer network, swelling of the hydrogel, and erosion of the polymer matrix.
Factors Influencing Drug Release from a Hydrogel Matrix
Caption: Key factors influencing the rate of drug release from a hydrogel matrix.
Q6: What are the key considerations for the biocompatibility of poly(this compound)-based drug delivery systems?
A: Biocompatibility is a critical aspect for any material intended for in vivo use. For poly(this compound), key considerations include residual monomer content, polymer purity, and potential cytotoxicity of the polymer itself or its degradation products.
Biocompatibility Troubleshooting:
-
Residual Monomer: The this compound monomer is expected to have some level of toxicity. It is crucial to minimize the residual monomer content in the final polymer product. This can be achieved through:
-
Optimizing polymerization conditions to achieve high monomer conversion.
-
Thorough purification of the polymer after synthesis, for example, by repeated precipitation or dialysis.
-
-
Purity of the Polymer: Impurities from the synthesis or polymerization process (e.g., initiator fragments, solvents) can elicit an adverse biological response. Rigorous purification and characterization are essential.
-
Cytotoxicity Testing: In vitro cytotoxicity assays are a fundamental first step in assessing biocompatibility. These tests evaluate the effect of the material or its extracts on cultured cells. Common methods include:
-
Direct Contact Test: The material is placed directly on a layer of cultured cells.
-
Agar Diffusion Assay: An agar layer separates the material from the cell layer.
-
Elution Test (MEM Elution): An extract of the material is added to the cell culture medium.
-
-
In Vivo Testing: If in vitro tests indicate good biocompatibility, further in vivo testing may be required depending on the intended application. This can include tests for sensitization, irritation, and systemic toxicity.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from aniline and acryloyl chloride.
Materials:
-
Aniline
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Free-Radical Polymerization of this compound
This protocol outlines a typical free-radical solution polymerization of this compound.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., 1,4-dioxane, dimethylformamide)
-
Non-solvent for precipitation (e.g., cold diethyl ether, methanol)
Procedure:
-
Purify the this compound monomer by recrystallization to remove any inhibitors.
-
In a Schlenk flask, dissolve the purified this compound and AIBN (e.g., 0.1-1.0 mol% relative to the monomer) in the anhydrous solvent.
-
Deoxygenate the solution by performing three freeze-pump-thaw cycles or by bubbling with an inert gas (nitrogen or argon) for 30-60 minutes.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The solution will become more viscous as the polymer forms.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Precipitate the polymer by slowly adding the viscous polymer solution to a large volume of a stirred, cold non-solvent.
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Protocol 3: Characterization of Poly(this compound)
This protocol describes the basic characterization of the synthesized polymer.
1. Molecular Weight and Polydispersity Index (PDI) by Gel Permeation Chromatography (GPC):
- Dissolve a small amount of the purified polymer in a suitable GPC eluent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF) with a salt like LiBr).
- Filter the solution through a 0.22 µm filter before injection.
- Run the GPC analysis using a calibrated system (e.g., with polystyrene or poly(methyl methacrylate) standards) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).
2. Chemical Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Acquire ¹H NMR and ¹³C NMR spectra.
- Confirm the presence of characteristic peaks for the phenyl and acrylamide backbone protons and carbons. The absence of vinyl proton signals will confirm high monomer conversion.
References
Validation & Comparative
A Comparative Guide to N-Phenylacrylamide and N-isopropylacrylamide for Biomedical Researchers
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of stimuli-responsive polymers, N-isopropylacrylamide (NIPAAm) has long been a cornerstone for biomedical research, lauded for its thermoresponsive properties and biocompatibility. Its lesser-known counterpart, N-Phenylacrylamide (NPA), presents an alternative with distinct characteristics originating from its aromatic phenyl group. This guide offers a detailed, data-driven comparison of these two monomers and their corresponding polymers, Poly(N-isopropylacrylamide) (PNIPAAm) and Poly(this compound) (PNPA), to inform material selection for applications in drug delivery, tissue engineering, and beyond.
Monomer Properties: A Head-to-Head Comparison
A fundamental starting point for any polymer synthesis is a thorough understanding of the monomer characteristics. The table below summarizes the key physicochemical properties of NPA and NIPAAm.
| Property | This compound (NPA) | N-isopropylacrylamide (NIPAAm) |
| CAS Number | 2210-24-4 | 2210-25-5 |
| Molecular Formula | C₉H₉NO | C₆H₁₁NO |
| Molecular Weight | 147.17 g/mol | 113.16 g/mol [1] |
| Appearance | White to light yellow crystalline solid[2] | White solid[3] |
| Melting Point | 103-106 °C[4] | 60-65 °C |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[2] | Soluble in water at room temperature. |
| Toxicity | Harmful if swallowed, in contact with skin, or inhaled; causes skin and eye irritation. | Known to be toxic. |
Polymer Properties: A Tale of Two Acrylamides
The substitution at the nitrogen atom—a phenyl group in NPA versus an isopropyl group in NIPAAm—imparts dramatically different properties to the resulting polymers. PNIPAAm is celebrated for its sharp lower critical solution temperature (LCST) in aqueous solutions, a property that is pivotal to its "smart" behavior. In contrast, PNPA is a more hydrophobic, amorphous polymer.
| Property | Poly(this compound) (PNPA) | Poly(N-isopropylacrylamide) (PNIPAAm) |
| Glass Transition Temp. (Tg) | Increases with crosslinker addition. | ~133 °C (for high molecular weight) |
| Thermal Stability | Decomposition temperature > 500 °C (amorphous). | Decomposition occurs in multiple stages, often starting around 180-400°C. |
| Aqueous Solubility | Insoluble | Soluble below LCST, insoluble above. |
| Thermoresponsiveness | Not thermoresponsive in water | Exhibits a Lower Critical Solution Temperature (LCST) around 32°C in water. |
| Mechanical Properties | Young's Modulus: 0.661–3.878 MPa (for crosslinked hydrogels). | Temperature-dependent; soft and pliable below LCST in hydrogel form. |
| Biocompatibility | Data not readily available; monomer is toxic. | Generally considered non-cytotoxic and biocompatible in polymer/hydrogel form. |
Experimental Protocols and Workflows
To ensure reproducibility and facilitate comparative studies, this section details the methodologies for key experiments cited in this guide.
Synthesis of this compound and N-isopropylacrylamide
The synthesis of these monomers is a critical first step. The following diagram illustrates a typical synthesis workflow.
Polymerization and Characterization
Free-radical polymerization is a common method for synthesizing both PNPA and PNIPAAm. The characterization of the resulting polymers is crucial for understanding their properties.
Key Experimental Protocols
1. Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
-
Objective: To measure the temperature at which the polymer transitions from a glassy to a rubbery state.
-
Methodology:
-
A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is subjected to a heat-cool-heat cycle to erase its thermal history. A typical cycle might be heating from room temperature to a temperature above the expected Tg, cooling back to a low temperature, and then heating again at a controlled rate (e.g., 10 °C/min).
-
The heat flow to the sample is measured as a function of temperature. The Tg is identified as a step-like change in the heat flow curve during the second heating scan.
-
2. Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the polymer begins to decompose.
-
Methodology:
-
A small sample of the polymer (5-10 mg) is placed in a TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant loss of mass begins.
-
3. Assessment of Cytotoxicity by MTT Assay
-
Objective: To evaluate the effect of the polymer on cell viability.
-
Methodology:
-
Cells (e.g., fibroblasts, endothelial cells) are seeded in a 96-well plate and allowed to attach overnight.
-
The polymer is introduced to the cells, either as a coating on the well surface or as a solution/extract in the culture medium at various concentrations.
-
After a specified incubation period (e.g., 24, 48 hours), the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
After a few hours of incubation, a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm. The intensity of the color is proportional to the number of viable cells.
-
Signaling Pathways and Logical Relationships
The distinct chemical structures of NPA and NIPAAm lead to different intermolecular interactions, which in turn dictate their polymer properties and potential biological responses.
Conclusion for the Biomedical Researcher
For researchers and professionals in drug development, the choice between this compound and N-isopropylacrylamide is stark. PNIPAAm stands out as a well-characterized, versatile polymer with a proven track record of biocompatibility in its polymeric and hydrogel forms, making it a reliable choice for a wide range of biomedical applications. Its unique thermoresponsive behavior offers a powerful tool for creating "smart" materials that can respond to physiological cues.
On the other hand, this compound and its polymer, PNPA, present a more cautionary tale. The known toxicity of the NPA monomer is a significant concern. More importantly, the lack of available data on the cytotoxicity and biocompatibility of the PNPA polymer is a critical red flag for any application involving contact with biological systems. While PNPA's high thermal stability and mechanical properties may be advantageous in other fields, its utility in the biomedical arena remains unproven and potentially problematic.
Recommendation: For biomedical applications, particularly in drug delivery and tissue engineering, N-isopropylacrylamide is the demonstrably superior and safer choice due to the extensive body of research supporting the biocompatibility of PNIPAAm. Researchers considering this compound for any biomedical application should proceed with extreme caution and be prepared to conduct comprehensive and rigorous biocompatibility and toxicity studies as a prerequisite.
References
Comparative Cytotoxicity of N-Phenylacrylamide-Based Polymers on Various Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of novel polymers is a critical step in assessing their potential for biomedical applications. This guide provides a comparative overview of the cytotoxicity of N-Phenylacrylamide-based polymers, presenting available experimental data, detailed methodologies for key assays, and insights into the underlying signaling pathways.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of various this compound-based polymers and their derivatives on different cell lines. Direct comparative studies across a wide range of these polymers are limited; therefore, the data is compiled from multiple sources to provide a relative understanding of their cytotoxic potential.
| Polymer/Derivative | Cell Line | Assay | Endpoint | Result |
| Poly(N-isopropylacrylamide) (PNIPAM) | 3T3 Fibroblasts | Indirect Cytotoxicity | Cell Viability | Relatively low cytotoxicity |
| Endothelial Cells | MTS | Cell Viability | Decreased viability compared to controls | |
| Epithelial Cells | MTS | Cell Viability | Decreased viability compared to controls | |
| Smooth Muscle Cells | MTS | Cell Viability | Decreased viability compared to controls | |
| Fibroblasts | MTS | Cell Viability | Decreased viability compared to controls | |
| Cationic Poly(N-substituent acrylamide)s | HEK293 | MTT | IC50 | Toxicity decreases with increasing side-chain length |
| P2Am (ethylamine side-chain) | HEK293 | MTT | IC50 | Lower than PEI control |
| P8Am (octylamine side-chain) | HEK293 | MTT | IC50 | Higher than P2Am, indicating lower toxicity |
| N-Aryl Amide Acrylamide Derivatives | MCF-7 | MTT | IC50 | |
| N-(3-hydroxy-4-methoxy) aryl amide derivative (4e) | MCF-7 | MTT | IC50 | 2.11 µM |
| Other N-aryl amide derivatives (4a-d) | MCF-7 | MTT | IC50 | 2.11–26.83 μM |
| N-Benzyl Amide Acrylamide Derivatives | MCF-7 | MTT | IC50 | |
| 3,4-dimethoxybenzyl amide derivative (5c) | MCF-7 | MTT | IC50 | 2.61 µM |
| Polyacrylamide-chitosan hydrogel | NIH3T3, HeLa | MTT, Neutral Red | Cell Viability | No cytotoxic effects up to 40% extract concentration |
Experimental Protocols
Detailed methodologies for the most commonly cited cytotoxicity assays are provided below. These protocols serve as a guide for researchers looking to replicate or adapt these experiments for their own polymer systems.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Polymer Treatment: Prepare various concentrations of the this compound-based polymer in cell culture medium. Remove the old medium from the wells and add 100 µL of the polymer solutions. Include a vehicle control (medium without polymer).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells and determine the IC50 value (the concentration of polymer that inhibits 50% of cell growth).
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a 'one-step' colorimetric assay where the tetrazolium salt is reduced by viable cells to a colored formazan product that is soluble in cell culture medium.
Protocol:
-
Cell Seeding and Polymer Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
MTS Reagent Addition: Add 20 µL of a combined MTS/PMS (phenazine methosulfate) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as described for the MTT assay.
Signaling Pathways and Experimental Workflows
The cytotoxicity of this compound-based compounds can be mediated by several signaling pathways, often initiated by the induction of oxidative stress.
Acrylamide-Induced Cytotoxicity Pathway
The electrophilic nature of the acrylamide monomer and its derivatives allows them to react with cellular nucleophiles, particularly the thiol groups of glutathione (GSH). Depletion of this key antioxidant leads to an increase in reactive oxygen species (ROS), resulting in oxidative stress. This, in turn, can trigger downstream signaling cascades leading to apoptosis.
Caption: Generalized signaling pathway for acrylamide-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
The systematic evaluation of the cytotoxicity of this compound-based polymers involves a series of well-defined steps, from initial cell culture to the final analysis of cell viability data.
A Comparative Guide to the Biocompatibility of N-Phenylacrylamide Hydrogels and Alternative Biomaterials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro and in-vivo biocompatibility of N-Phenylacrylamide (NPAA) hydrogels alongside three commonly used alternatives: Poly(N-isopropylacrylamide) (PNIPAM), Poly(ethylene glycol) (PEG), and Poly(2-hydroxyethyl methacrylate) (PHEMA). Due to a notable scarcity of dedicated biocompatibility studies on neat this compound hydrogels in publicly available literature, this guide will primarily focus on the established profiles of the comparator materials, while contextualizing the potential biocompatibility of NPAA based on the broader understanding of polyacrylamide-based hydrogels.
Executive Summary
The selection of a hydrogel for biomedical applications hinges on its biocompatibility. An ideal hydrogel should elicit a minimal inflammatory response, be non-toxic to cells, and not induce adverse reactions such as hemolysis. While PNIPAM, PEG, and PHEMA have been extensively studied and have demonstrated varying degrees of biocompatibility, making them suitable for a range of applications, the biocompatibility profile of this compound hydrogels remains largely uncharacterized. This guide aims to provide a clear, data-driven comparison of the available information to aid researchers in making informed decisions.
In-Vitro Biocompatibility Comparison
In-vitro assays are crucial for the initial screening of a biomaterial's biocompatibility, providing insights into its potential cytotoxicity and its interaction with blood components.
Cytotoxicity Assessment
Cytotoxicity is a key indicator of a material's toxicity to cells. The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Table 1: Comparative In-Vitro Cytotoxicity of Hydrogels
| Hydrogel Material | Cell Line(s) | Assay | Key Findings |
| This compound (NPAA) | Data Not Available | - | No direct studies on the cytotoxicity of neat NPAA hydrogels were found. |
| Poly(N-isopropylacrylamide) (PNIPAM) | 3T3 Fibroblasts, HEK293, A549 | MTT, Neutral Red | Generally considered to have low cytotoxicity, with some studies indicating that residual monomers can contribute to mild toxicity[1][2]. Copolymers of NIPAAm have also shown relatively low cytotoxicity[3]. |
| Poly(ethylene glycol) (PEG) | Various | Various | Widely regarded as a highly biocompatible and non-toxic polymer[4][5]. |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Various | Various | Generally exhibits good biocompatibility, though some studies suggest that leached monomers can have cytotoxic effects. |
Hemocompatibility Assessment
Hemocompatibility assays evaluate the effects of a biomaterial on blood components, with hemolysis (the rupture of red blood cells) being a critical parameter. A hemolysis rate of less than 5% is generally considered acceptable for biomaterials.
Table 2: Comparative Hemocompatibility of Hydrogels
| Hydrogel Material | Key Findings |
| This compound (NPAA) | Data Not Available |
| Poly(N-isopropylacrylamide) (PNIPAM) | Generally exhibits good hemocompatibility with low hemolysis rates. |
| Poly(ethylene glycol) (PEG) | Considered to be highly hemocompatible. |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Typically shows good hemocompatibility. |
In-Vivo Biocompatibility Comparison
In-vivo studies provide a more comprehensive understanding of a material's biocompatibility by evaluating the tissue response to implantation. This includes assessing the inflammatory response and the formation of a fibrous capsule around the implant.
Table 3: Comparative In-Vivo Tissue Response to Hydrogel Implantation
| Hydrogel Material | Animal Model | Implantation Site | Key Findings |
| This compound (NPAA) | Data Not Available | - | No direct studies on the in-vivo tissue response to neat NPAA hydrogels were found. |
| Poly(N-isopropylacrylamide) (PNIPAM) | Mouse | Subcutaneous | In some cases, a mild inflammatory response has been observed, which may be attributed to impurities or residual monomers. |
| Poly(ethylene glycol) (PEG) | Mouse | Subcutaneous | Generally elicits a minimal inflammatory response and is well-tolerated in vivo. |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Rabbit | Subcutaneous | Typically shows a mild foreign body response with the formation of a thin fibrous capsule. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of biocompatibility studies. Below are generalized protocols for key experiments.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Hydrogel Preparation: Prepare hydrogel samples of a standardized size and sterilize them.
-
Co-culture: Place the sterilized hydrogel samples into the wells with the cultured cells. Alternatively, an extract of the hydrogel can be prepared by incubating it in cell culture medium for 24-72 hours, and then this extract is used to treat the cells.
-
Incubation: Incubate the cells with the hydrogel or its extract for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, remove the hydrogel samples (if in direct contact) and add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (cells cultured without the hydrogel).
Hemolysis Assay Protocol
-
Blood Collection: Collect fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the RBCs from the plasma. Wash the RBCs multiple times with phosphate-buffered saline (PBS).
-
Hydrogel Incubation: Place pre-weighed and sterilized hydrogel samples in test tubes.
-
RBC Suspension Addition: Add a diluted RBC suspension to the tubes containing the hydrogel samples. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control.
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 2 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbancesample - Absorbancenegative control) / (Absorbancepositive control - Absorbancenegative control)] x 100
In-Vivo Implantation and Histological Analysis Protocol
-
Animal Model: Select an appropriate animal model (e.g., mouse, rat, rabbit).
-
Hydrogel Implantation: Surgically implant sterile hydrogel discs into the subcutaneous space.
-
Post-operative Care: Monitor the animals for signs of inflammation or adverse reactions.
-
Tissue Harvesting: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and carefully excise the implanted hydrogels along with the surrounding tissue.
-
Histological Processing: Fix the tissue samples in 10% neutral buffered formalin, process them through a series of alcohol and xylene washes, and embed them in paraffin.
-
Sectioning and Staining: Cut thin sections of the embedded tissue and stain them with Hematoxylin and Eosin (H&E) to visualize the cellular infiltration and tissue response. Masson's trichrome staining can be used to assess fibrous capsule formation.
-
Microscopic Evaluation: Examine the stained tissue sections under a microscope to evaluate the inflammatory response, characterized by the presence of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes), and measure the thickness of the fibrous capsule.
Visualizing Experimental Workflows
In-Vitro Cytotoxicity Workflow
Caption: Workflow for MTT Cytotoxicity Assay of Hydrogels.
In-Vivo Implantation and Histology Workflow
Caption: Workflow for In-Vivo Implantation and Histological Analysis.
Conclusion and Future Directions
This guide consolidates the existing knowledge on the biocompatibility of PNIPAM, PEG, and PHEMA hydrogels, highlighting their general acceptance and use in biomedical research. However, the significant gap in the literature regarding the in-vitro and in-vivo biocompatibility of this compound hydrogels is a critical finding. While polyacrylamide-based hydrogels are generally considered biocompatible, the specific properties of the phenyl group in NPAA could influence its interaction with biological systems.
Therefore, we strongly recommend that researchers interested in utilizing NPAA hydrogels for biomedical applications conduct comprehensive biocompatibility studies. Future research should focus on:
-
Systematic in-vitro cytotoxicity and hemocompatibility testing of neat NPAA hydrogels.
-
Thorough in-vivo implantation studies to assess the tissue response and long-term biocompatibility.
-
Direct comparative studies of NPAA hydrogels with established biomaterials like PNIPAM, PEG, and PHEMA.
By addressing this knowledge gap, the scientific community can better evaluate the potential of this compound hydrogels as safe and effective biomaterials for a variety of drug delivery and tissue engineering applications.
References
- 1. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel [ri.conicet.gov.ar]
- 2. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Characterizing Poly(N-Phenylacrylamide): A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of poly(N-Phenylacrylamide) (PNPA), a polymer of significant interest in various scientific and biomedical fields. Understanding its structural and functional properties is crucial for its application in areas such as drug delivery and biomaterials. This document outlines the experimental protocols and presents quantitative data for the primary analytical methods, offering a comparative framework for researchers.
Molecular Weight Determination: Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. It separates molecules based on their hydrodynamic volume in solution.
Comparison of GPC Methods
| Parameter | Conventional GPC | Universal Calibration GPC | Triple Detection GPC |
| Principle | Separation by size, molecular weight estimated against standards (e.g., polystyrene). | Separation by size, uses intrinsic viscosity and Mark-Houwink equation for more accurate molecular weight determination across different polymer types. | Combines Refractive Index (RI), Light Scattering (LS), and Viscometer detectors to provide absolute molecular weight and structural information. |
| Accuracy | Relative to standards; can be inaccurate if the polymer structure differs significantly from the standard. | More accurate than conventional GPC, especially for polymers with different architectures. | Provides absolute molecular weight, offering the highest accuracy. |
| Information Provided | Mn, Mw, Mz, PDI (relative to standards). | More accurate Mn, Mw, Mz, PDI. | Absolute Mn, Mw, Mz, PDI, intrinsic viscosity, hydrodynamic radius, and information on branching. |
| Ideal For | Routine analysis of linear polymers similar to the standards used. | Analysis of polymers with varying structures and compositions. | In-depth characterization of novel or complex polymers, including branched structures. |
Experimental Protocol: GPC Analysis of Poly(this compound)
A typical GPC analysis of a poly(this compound) sample would involve the following steps. It is important to note that specific conditions may need to be optimized based on the specific polymer characteristics and the GPC system used.
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector. For more advanced analysis, a multi-angle light scattering (MALS) and a viscometer detector can be added.
-
GPC columns suitable for organic solvents (e.g., two Agilent PLgel 5 µm MIXED-C columns).[1]
Reagents:
-
Mobile Phase: Tetrahydrofuran (THF), HPLC grade.
-
Sample Solvent: Tetrahydrofuran (THF), HPLC grade.
-
Calibration Standards: Polystyrene standards of known molecular weights.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry poly(this compound) sample.
-
Dissolve the sample in 5-10 mL of THF to achieve a concentration of approximately 1 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved. This may take several hours.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
GPC System Setup:
-
Equilibrate the GPC system with THF as the mobile phase at a flow rate of 1.0 mL/min.
-
Ensure the column and detector temperatures are stable (e.g., 35 °C).
-
-
Calibration:
-
Inject a series of polystyrene standards of known molecular weights to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the filtered poly(this compound) solution into the GPC system.
-
Collect the chromatogram.
-
-
Data Analysis:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample using the calibration curve.
-
Structural Elucidation: Spectroscopic Techniques
Spectroscopic methods are indispensable for confirming the chemical structure and functional groups present in poly(this compound).
Comparison of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups (e.g., C=O, N-H, aromatic C-H). | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on molecular architecture and stereochemistry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information on the chemical environment of protons and carbons, confirming the monomeric unit structure and polymer tacticity. | Highly detailed structural information. | Requires soluble samples and can be more time-consuming than FTIR. |
Experimental Protocol: FTIR Analysis of Poly(this compound)
Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the dry poly(this compound) powder directly onto the ATR crystal.
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal before analyzing the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
-
Expected FTIR Peaks for Poly(this compound):
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Aliphatic C-H stretching |
| ~1660 | Amide I (C=O stretching)[2] |
| ~1540 | Amide II (N-H bending and C-N stretching) |
| ~1600, ~1490, ~1440 | Aromatic C=C stretching |
| ~750, ~690 | Aromatic C-H out-of-plane bending |
Experimental Protocol: NMR Analysis of Poly(this compound)
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of the poly(this compound) sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Typical parameters for ¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.
-
Typical parameters for ¹³C NMR: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the polymer structure.
-
Expected NMR Chemical Shifts for Poly(this compound) (in CDCl₃):
| Spectrum | Chemical Shift (ppm) | Assignment |
| ¹H NMR | 7.0-7.6 | Aromatic protons of the phenyl group |
| 6.5-7.0 | Amide proton (N-H) | |
| 1.5-2.5 | Methylene (-CH₂-) and methine (-CH-) protons of the polymer backbone | |
| ¹³C NMR | ~175 | Carbonyl carbon (C=O) of the amide group[3] |
| ~138 | Aromatic carbon attached to nitrogen | |
| 120-130 | Aromatic carbons | |
| 35-45 | Methylene and methine carbons of the polymer backbone |
Thermal Properties: Thermal Analysis Techniques
Thermal analysis techniques are crucial for determining the thermal stability and transitions of poly(this compound).
Comparison of Thermal Analysis Techniques
| Technique | Information Provided | Strengths | Limitations |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature of the polymer. | Provides quantitative data on weight loss as a function of temperature. | Does not provide information on thermal transitions that do not involve mass change. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions, such as the glass transition temperature (Tg). | Sensitive to subtle thermal events. | May not be suitable for detecting decomposition that occurs over a wide temperature range with a small enthalpy change. |
Experimental Protocol: TGA of Poly(this compound)
Instrumentation:
-
Thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry poly(this compound) sample into a TGA pan (e.g., alumina or platinum).
-
Data Acquisition:
-
Heat the sample from room temperature to 600-800 °C at a constant heating rate (e.g., 10 °C/min).[4]
-
Perform the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition and the temperature of maximum weight loss from the TGA and derivative thermogravimetric (DTG) curves.
-
Experimental Protocol: DSC of Poly(this compound)
Instrumentation:
-
Differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry poly(this compound) sample into a DSC pan and seal it.
-
Data Acquisition:
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from room temperature to a temperature above the expected Tg (e.g., 200 °C) at 10 °C/min.
-
Cool to room temperature at 10 °C/min.
-
Reheat to the upper temperature at 10 °C/min.
-
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the second heating scan as the midpoint of the step change in the heat flow curve.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of poly(this compound).
Caption: Workflow for Poly(this compound) Characterization.
Logical Relationship of Analytical Techniques
The following diagram illustrates the relationship between the different analytical techniques and the information they provide for a complete understanding of the polymer's properties.
Caption: Techniques for Polymer Property Analysis.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. <sup>13</sup>C NMR and Raman Studies of Fullerene-Based Poly (Acrylamides) [file.scirp.org]
- 4. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Molecular Weight of Poly(N-Phenylacrylamide) using GPC/SEC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC) for the molecular weight validation of poly(N-Phenylacrylamide) (PNPAA). It offers a detailed experimental protocol, compares PNPAA with relevant alternative polymers, and presents supporting data in clearly structured tables.
Introduction
Poly(this compound) (PNPAA) is a thermoresponsive polymer with potential applications in drug delivery and other biomedical fields. Accurate determination of its molecular weight and molecular weight distribution is crucial as these parameters directly influence its physicochemical properties, such as its Lower Critical Solution Temperature (LCST), and in vivo performance.[1] GPC/SEC is a powerful and widely used technique for characterizing the molecular weight of polymers.[2][3] This guide will delve into the specifics of using GPC/SEC for PNPAA analysis.
Experimental Protocol: GPC/SEC Analysis of Poly(this compound)
A detailed protocol for the GPC/SEC analysis of PNPAA is outlined below. This protocol is based on established methods for similar polyacrylamide-based polymers, particularly poly(N-isopropylacrylamide) (PNIPAM), a close structural analog.[4][5]
Instrumentation:
-
GPC/SEC System: An Agilent 1260 Infinity GPC/SEC System or a similar system equipped with a pump, autosampler, column oven, and a detector suite is recommended.
-
Detectors: A multi-detector setup is highly recommended for accurate molecular weight determination. This should ideally include:
-
Refractive Index (RI) Detector: For concentration determination.
-
Viscometer: To determine intrinsic viscosity.
-
Multi-Angle Light Scattering (MALS) Detector: For absolute molecular weight determination without the need for column calibration with polymer standards of the same composition.
-
-
Columns: A set of two Agilent PLgel 5 µm MIXED-C columns (300 x 7.5 mm) or equivalent columns suitable for organic solvents.
Reagents:
-
Mobile Phase: Tetrahydrofuran (THF), HPLC grade, is a common solvent for polyacrylamides. The addition of a small percentage of an amine, such as triethylamine (e.g., THF + 5% triethylamine), can help to suppress interactions between the polymer and the column packing material.
-
Polymer Sample: Poly(this compound) synthesized via a controlled polymerization technique to ensure a relatively narrow molecular weight distribution.
-
Calibration Standards: Narrow polydispersity polystyrene or polymethylmethacrylate (PMMA) standards are commonly used for conventional and universal calibration.
Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the dry PNPAA polymer sample. Dissolve the sample in the mobile phase (e.g., THF) to a concentration of 1-2 mg/mL.
-
Gentle Agitation: Allow the polymer to dissolve completely with gentle agitation. Avoid vigorous shaking or sonication, which can cause shear degradation of the polymer chains.
-
Filtration: Filter the polymer solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before injection into the GPC/SEC system.
GPC/SEC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 100 µL
-
Column Temperature: 35 °C
-
Detector Temperature: 35 °C
Data Analysis:
The molecular weight of the PNPAA sample can be determined using different methods depending on the detector setup:
-
Conventional Calibration: The molecular weight is determined relative to a calibration curve generated using polymer standards (e.g., polystyrene). This method is less accurate if the hydrodynamic volume of the sample differs significantly from that of the standards.
-
Universal Calibration: This method uses a calibration curve based on the logarithm of the product of intrinsic viscosity and molecular weight versus the elution volume. It provides more accurate molecular weight data for polymers that differ structurally from the calibration standards.
-
Absolute Molecular Weight Determination (with MALS): A MALS detector allows for the direct determination of the absolute molecular weight without the need for a calibration curve.
The Mark-Houwink equation, [η] = K * M^a), is fundamental for universal calibration and for understanding the polymer's conformation in solution. The parameters K and a are specific to the polymer-solvent-temperature system.
Comparison with Alternative Polymers
The performance of PNPAA can be benchmarked against other thermoresponsive polymers relevant in drug delivery research. A key structural analog is poly(N-isopropylacrylamide) (PNIPAM). Other relevant polymers include poly(N,N-dimethylacrylamide) (PDMAC).
| Polymer | Structure | Typical Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) | Key Features |
| Poly(this compound) (PNPAA) | -(CH2-CH(CONHPh))-n | 10 - 100 | 1.1 - 2.0 | Thermoresponsive, aromatic side groups may offer different drug interaction profiles. |
| Poly(N-isopropylacrylamide) (PNIPAM) | -(CH2-CH(CONHiPr))-n | 5 - 500 | 1.1 - 2.5 | Well-studied thermoresponsive polymer with a sharp LCST around 32°C. |
| Poly(N,N-dimethylacrylamide) (PDMAC) | -(CH2-CH(CONMe2))-n | 10 - 200 | 1.2 - 2.0 | Hydrophilic, non-thermoresponsive in typical aqueous solutions, often used as a hydrophilic block in copolymers. |
Mark-Houwink Parameters
| Polymer | Solvent | Temperature (°C) | K (dL/g) | a | Reference |
| Poly(N-isopropylacrylamide) (PNIPAM) | THF | 25 | 1.45 x 10⁻⁴ | 0.78 | |
| Poly(N,N-dimethylacrylamide) (PDMAC) | Methanol | 25 | 1.75 x 10⁻² | 0.68 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for GPC/SEC analysis and the logical relationship of key parameters.
Caption: Experimental workflow for GPC/SEC analysis of PNPAA.
Caption: Relationship between key parameters in GPC/SEC analysis.
Conclusion
GPC/SEC is an indispensable technique for the molecular weight characterization of poly(this compound). For the most accurate and reliable results, a multi-detector system incorporating RI, viscometry, and MALS is recommended. While specific Mark-Houwink parameters for PNPAA in common GPC solvents are not yet widely published, data from its close structural analog, PNIPAM, provides a useful reference point for comparative studies. The detailed protocol and comparative data presented in this guide offer a solid foundation for researchers and scientists working with PNPAA and other thermoresponsive polymers in the field of drug development. It is important to emphasize that for definitive molecular weight determination, the establishment of Mark-Houwink parameters specifically for PNPAA is a critical area for future research.
References
A Comparative Guide to the Thermal Analysis of N-Phenylacrylamide and its Polymers
For researchers, scientists, and drug development professionals working with acrylamide-based polymers, a thorough understanding of their thermal properties is crucial for predicting material behavior, ensuring stability, and optimizing processing conditions. This guide provides a comparative thermal analysis of poly(N-Phenylacrylamide) (PPA) alongside two common alternatives, poly(N-isopropylacrylamide) (PNIPAM) and poly(methyl methacrylate) (PMMA), supported by experimental data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Executive Summary
This guide reveals that Poly(this compound) is a thermally stable, amorphous polymer. Its thermal decomposition commences at approximately 190°C. In contrast, Poly(N-isopropylacrylamide), a widely studied thermoresponsive polymer, exhibits a glass transition temperature in the range of 110-140°C. Poly(methyl methacrylate), a common amorphous thermoplastic, displays a glass transition temperature of around 105°C. The data indicates that while PPA possesses high thermal stability in terms of decomposition, its glass transition temperature is not prominently reported in the reviewed literature, a key differentiator from PNIPAM and PMMA.
Comparative Thermal Properties
The thermal characteristics of this compound and its polymers, alongside PNIPAM and PMMA, are summarized in the table below. These values, derived from DSC and TGA measurements, offer a clear comparison of their thermal transitions and stability.
| Material | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| This compound (Monomer) | Not Applicable | 103-106[1] | Not Reported |
| Poly(this compound) (PPA) | Not explicitly reported in reviewed literature | Not Applicable (Amorphous)[2] | ~190 (Initial)[2] |
| Poly(N-isopropylacrylamide) (PNIPAM) | 110 - 140[3] | Not Applicable (Amorphous) | ~300 - 350[4] |
| Poly(methyl methacrylate) (PMMA) | ~105 | Not Applicable (Amorphous) | ~270 (Initial) |
Experimental Protocols
Detailed methodologies are essential for reproducible thermal analysis. The following are generalized protocols for DSC and TGA of acrylamide-based polymers, based on common practices reported in the literature.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer samples.
Instrumentation: A differential scanning calorimeter is required.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected thermal transitions (e.g., 250°C).
-
Hold the sample at the high temperature for a few minutes to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Ramp the temperature again at the same controlled rate for the second heating scan.
-
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve from the second heating scan. The melting temperature (Tm) is identified as the peak of the endothermic melting event.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature (Td) of the polymer samples.
Instrumentation: A thermogravimetric analyzer is required.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to study thermal decomposition, or with an oxidative gas like air to study oxidative degradation.
-
Data Analysis: The decomposition temperature (Td) is typically reported as the onset temperature of weight loss or the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%). The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Visualizing Thermal Analysis and Polymer Properties
To better understand the experimental workflow and the relationships between polymer structure and thermal behavior, the following diagrams are provided.
References
Assessing the Purity of Synthesized N-Phenylacrylamide: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive assessment of High-Performance Liquid Chromatography (HPLC) for determining the purity of N-Phenylacrylamide, a key building block in various polymeric and biomedical applications. We present a detailed HPLC protocol, compare its performance with alternative analytical techniques, and provide supporting data to guide you in selecting the most suitable method for your needs.
Introduction to this compound and Purity Assessment
This compound is synthesized from raw materials such as aniline and acrylic acid or acryloyl chloride.[1] The purity of these starting materials and the control of reaction conditions are crucial, as impurities can arise from side reactions or residual starting materials, potentially impacting the performance and safety of the final product.[1] Therefore, a robust and reliable analytical method for purity assessment is paramount.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is a widely used and powerful technique for the purity analysis of organic compounds like this compound.[2] The method separates the main compound from its impurities based on their differential partitioning between a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[2] The presence of a phenyl group in this compound allows for sensitive detection using an ultraviolet (UV) detector.[2]
Experimental Protocol: HPLC-UV Method for this compound
This protocol outlines a general procedure for the purity assessment of this compound using HPLC with UV detection. Method validation according to ICH guidelines is essential before routine use.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Synthesized this compound sample
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often effective. A typical starting point could be a gradient from 30% acetonitrile to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in acetonitrile (e.g., 1 mg/mL).
-
Prepare a sample solution of the synthesized this compound in acetonitrile at a similar concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the synthesized this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.
HPLC Experimental Workflow
Caption: Workflow for assessing this compound purity by HPLC.
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely accessible method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For this compound, which has a relatively high boiling point, derivatization might be necessary to improve its volatility. GC can offer high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for identifying unknown impurities by providing molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for purity determination without the need for a reference standard of the analyte. It provides structural information that can help in identifying impurities. However, it is generally less sensitive than chromatographic methods.
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV compared to alternative methods for the purity analysis of a compound like this compound. The data presented are representative values to illustrate the comparative performance.
| Parameter | HPLC-UV | GC-FID/MS | LC-MS | qNMR |
| Principle | Liquid chromatography with UV detection | Gas chromatography with flame ionization or mass spec detection | Liquid chromatography with mass spec detection | Nuclear magnetic resonance |
| Typical Limit of Detection (LOD) | 10-100 ng/mL | 1-10 ng/mL (FID), <1 ng/mL (MS) | <1 ng/mL | ~0.1% (w/w) |
| Typical Limit of Quantitation (LOQ) | 50-200 ng/mL | 10-50 ng/mL (FID), 1-10 ng/mL (MS) | 1-10 ng/mL | ~0.5% (w/w) |
| Precision (%RSD) | < 2% | < 5% | < 5% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 95-105% | 97-103% |
| Specificity | Moderate to High | High | Very High | High |
| Throughput | High | Moderate to High | High | Low |
| Instrumentation Cost | Moderate | Moderate | High | Very High |
Conclusion
For the routine purity assessment of synthesized this compound, HPLC-UV offers a reliable, robust, and cost-effective solution. Its high precision and accuracy make it well-suited for quality control in both research and production environments. While alternative methods like GC and LC-MS can provide higher sensitivity and specificity, particularly for the identification of unknown impurities, the accessibility and straightforwardness of HPLC-UV make it the method of choice for routine purity testing. The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, the required level of sensitivity, and budgetary considerations.
References
A Comparative Analysis of the Mechanical Properties of N-Phenylacrylamide Copolymers
For researchers, scientists, and professionals in drug development, understanding the mechanical properties of polymers is crucial for designing effective delivery systems and advanced materials. This guide provides a comparative overview of the mechanical characteristics of N-Phenylacrylamide (NPAA) copolymers, offering insights into how copolymerization can be utilized to tailor these properties for specific applications.
This compound (NPAA) is a monomer that, when polymerized, can form materials with interesting thermal and chemical properties. However, to enhance their utility, particularly in biomedical applications where mechanical robustness is often a prerequisite, NPAA is frequently copolymerized with other monomers. This guide delves into the mechanical properties of NPAA copolymers, presenting available experimental data and the methodologies used to obtain them.
Comparative Mechanical Properties
The mechanical behavior of NPAA copolymers is significantly influenced by the choice of comonomer and the composition of the resulting polymer. While comprehensive comparative studies across a wide range of NPAA copolymers are limited in publicly available literature, we can synthesize findings from various sources to draw meaningful comparisons. This often involves comparing the properties of the copolymer to its constituent homopolymers.
For instance, copolymerizing NPAA with a glassy polymer like poly(methyl methacrylate) (PMMA) can be expected to enhance the stiffness and tensile strength of the resulting material compared to pure poly(this compound) (PNPAA). The bulky phenyl group in NPAA already imparts a degree of rigidity to the polymer backbone.
Below is a table summarizing the typical mechanical properties of relevant homopolymers that are often used in copolymers with NPAA. This data provides a baseline for understanding how the properties of NPAA copolymers might be modulated.
| Material | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(methyl methacrylate) (PMMA) | 1.8 - 3.3[1] | 40 - 80[1] | 2 - 10 |
| Polystyrene (PS) | 3.0 - 3.5 | 36 - 50 | 1 - 2.5 |
| Poly(this compound) (PNPAA) Hydrogel (crosslinked)* | 0.000661 - 0.003878 | - | - |
Note: The data for PNPAA hydrogel is for a crosslinked homopolymer and represents a different material state (hydrogel) compared to the bulk properties of PMMA and PS. The modulus is significantly lower due to the high water content.
The data indicates that copolymerizing NPAA with monomers like methyl methacrylate or styrene could potentially yield materials with mechanical properties intermediate to those of the respective homopolymers, offering a way to tune the material's stiffness, strength, and ductility. The final properties will be highly dependent on the copolymer composition, molecular weight, and microstructure.
Experimental Protocols
The characterization of the mechanical properties of polymers is conducted through standardized testing methods. Below are detailed methodologies for key experiments cited in the literature.
Tensile Testing
Tensile testing is a fundamental materials science and engineering test in which a sample is subjected to a controlled tension until failure. The results from the test are commonly used to select a material for an application, for quality control, and to predict how a material will react under other types of forces.
Procedure:
-
Specimen Preparation: Dog-bone shaped specimens are prepared from the polymer films or sheets according to standard dimensions (e.g., ASTM D638). The thickness and width of the gauge section are precisely measured.
-
Testing Machine: A universal testing machine (UTM) equipped with a load cell and extensometer is used.
-
Clamping: The specimen is securely clamped in the grips of the UTM.
-
Loading: The specimen is pulled at a constant crosshead speed until it fractures.
-
Data Acquisition: The load and displacement are continuously recorded throughout the test.
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before fracture.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Experimental Workflow Visualization
To better understand the process of characterizing these copolymers, the following diagram illustrates a typical experimental workflow from synthesis to mechanical property analysis.
Caption: Experimental workflow for copolymer synthesis and mechanical characterization.
References
A Comparative Guide to the Biocompatibility and Degradation of N-Phenylacrylamide-Based Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biocompatibility and degradation profiles of N-Phenylacrylamide (NPAA)-based materials and potential alternatives. Due to the limited availability of direct quantitative biocompatibility and biodegradation data for NPAA-based materials in publicly accessible literature, this guide incorporates data from closely related N-substituted polyacrylamides and general polyacrylamide studies to provide a foundational comparison. The information presented herein is intended to guide researchers in material selection and experimental design.
Executive Summary
This compound (NPAA)-based polymers are of interest for various biomedical applications due to their unique chemical structure. However, a thorough understanding of their interaction with biological systems is paramount for their safe and effective use. This guide summarizes the available data on the biocompatibility and degradation of these materials, juxtaposing them with commonly used alternatives. While NPAA's thermal stability is documented, its biological performance requires further investigation. This document aims to provide a framework for such studies by detailing relevant experimental protocols and outlining key comparative metrics.
Data Presentation: Biocompatibility and Degradation Comparison
The following tables summarize the available quantitative and qualitative data for NPAA-based materials and representative alternatives. It is critical to note that direct comparative studies are scarce, and the data for NPAA is limited primarily to thermal degradation.
Table 1: In Vitro Cytotoxicity Comparison
| Material | Cell Line | Assay | Results (Cell Viability %) | Citation |
| Poly(this compound) (PNPAA) | Data Not Available | Data Not Available | Data Not Available | |
| Poly(N-isopropylacrylamide) (PNIPAM) | 3T3 Fibroblasts | Indirect Cytotoxicity Test | 93.1% (Day 1), 89.0% (Day 4), 90.7% (Day 10) | [1] |
| Murine pre-adipose (3T3-L1), Human embryonic kidney (HEK293), Human carcinoma-derived (A549) | MTT & Neutral Red | Non-cytotoxic effect observed | [2] | |
| Endothelial, epithelial, smooth muscle, and fibroblasts | MTS, Live/Dead | Non-cytotoxic in direct contact test | [3] | |
| Poly(N,N-diethylacrylamide) (PDEAAm) | Not specified | Not specified | Better biocompatibility than PNIPAM is suggested | [4] |
| Poly(Nɛ-acryloyl-L-lysine)/Hyaluronic Acid | Pre-osteoblasts MC3T3-E1 | Not specified | Supported cell viability and proliferation | [5] |
| Natural Polymers (e.g., Collagen, Alginate) | Various | Various | Generally high biocompatibility |
Table 2: In Vivo Biocompatibility (Inflammatory Response)
| Material | Animal Model | Implantation Site | Observation Period | Key Findings | Citation |
| Poly(this compound) (PNPAA) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Poly(N-isopropylacrylamide-co-dimethyl-γ-butyrolactone acrylate-co-acrylic acid) | Rat | Subcutaneous | Up to 1 month | Initial leukocyte and fibroblast hyperplasia that diminishes over time, resembling native tissue after 1 month. No detrimental effects to adjacent tissues were observed after complete dissolution. | |
| Polyacrylamide-based copolymer (HEAm-co-MPAm) | Mice | Subcutaneous | 1 month | Exhibited significantly better biocompatibility and lower tissue inflammation than poly(ethylene glycol) and polyzwitterions. | |
| Poly(Nɛ-acryloyl-L-lysine)/Hyaluronic Acid | Not specified | Not specified | Not specified | Allowed cell and tissue infiltration, confirming good in vivo biocompatibility. |
Table 3: Degradation Profile Comparison
| Material | Degradation Type | Conditions | Key Findings | Citation |
| Poly(this compound) (PPA) | Thermal | Nitrogen and Air, up to 800°C | Three-step degradation in nitrogen and four-step in air. Initial degradation temperature is below 190°C. PPA exhibits higher degradation temperature and char yield compared to Poly(N-phenyl methacrylamide). | |
| Poly(N-isopropylacrylamide-co-dimethyl-γ-butyrolactone acrylate-co-acrylic acid) | Hydrolytic | Physiological conditions | Takes about 2 weeks for the LCST to surpass body temperature, leading to dissolution. Total dissolution observed after 14 days in vivo. | |
| Polyacrylamide (PAM) | Multiple (Chemical, Mechanical, Thermal, Photolytic, Biological) | Various environmental conditions | Degradation leads to smaller molecular weight polymers. Reformation of acrylamide monomer is not typically observed under environmental degradation. Biodegradation is slow, with half-lives of years. | |
| Natural Polymers (e.g., Collagen, Hyaluronic Acid) | Enzymatic | In vivo | Biodegradable through enzymatic processes. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biomaterial performance. Below are standardized protocols for key biocompatibility and degradation experiments.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Material extracts (prepared by incubating the polymer in culture medium)
Procedure:
-
Cell Seeding: Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Remove the culture medium and replace it with the prepared material extracts at various concentrations. Include a negative control (culture medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
In Vivo Implantation Study
This protocol outlines a subcutaneous implantation study in a rat model to evaluate the local tissue response to a biomaterial, following ISO 10993-6 standards.
Materials:
-
Test material (sterilized)
-
Control material (e.g., silicone)
-
Wistar rats (male, 250-350 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture materials
-
Formalin (10% buffered)
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Animal Preparation: Acclimatize animals for at least 5 days. Anesthetize the rat and shave and disinfect the dorsal surgical site.
-
Implantation: Create a subcutaneous pocket through a small incision. Insert the sterile test material into the pocket. A control material can be implanted on the contralateral side.
-
Suturing: Close the incision with sutures.
-
Post-operative Care: Monitor the animals for any signs of infection or distress. Provide analgesics as required.
-
Explantation: At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and carefully excise the implant and surrounding tissue.
-
Histological Analysis: Fix the tissue samples in 10% buffered formalin, process for paraffin embedding, section, and stain with H&E.
-
Evaluation: A pathologist should evaluate the tissue sections for signs of inflammation (acute and chronic), fibrosis, and tissue integration.
In Vitro Degradation Study
This protocol describes a method to assess the hydrolytic degradation of a polymer under simulated physiological conditions.
Materials:
-
Polymer samples of known weight
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Incubator at 37°C
-
Lyophilizer (Freeze-dryer)
-
Analytical balance
Procedure:
-
Sample Preparation: Prepare polymer samples of a defined size and weigh them accurately (W_initial).
-
Incubation: Place the samples in sterile tubes containing a known volume of PBS.
-
Degradation: Incubate the tubes at 37°C with gentle agitation.
-
Sample Retrieval: At specific time points, retrieve the samples from the PBS.
-
Washing and Drying: Gently wash the samples with deionized water to remove any salts and then lyophilize them until a constant weight is achieved (W_final).
-
Mass Loss Calculation: Calculate the percentage of mass loss using the formula: Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100.
-
Analysis of Degradation Products (Optional): The supernatant can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify degradation products.
Mandatory Visualization
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for key biocompatibility and degradation studies.
Caption: Simplified signaling pathway of the foreign body response to an implanted biomaterial.
References
- 1. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparation, characterization, and biocompatibility evaluation of poly(Nɛ-acryloyl-L-lysine)/hyaluronic acid interpenetrating network hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
N-Phenylacrylamide proper disposal procedures
Proper disposal of N-Phenylacrylamide is critical for ensuring laboratory safety and environmental protection. As a compound related to acrylamide, which is a known neurotoxin and suspected carcinogen, this compound must be managed as hazardous waste.[1] Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes double-layered nitrile gloves, a fully buttoned lab coat, and safety glasses with side shields or goggles.[1][2] If there is a risk of splashing or generating dust, additional protection such as a face shield and appropriate respiratory protection should be used.[2] All handling of this compound powder or solutions, including waste preparation, should be conducted in a chemical fume hood or other ventilated enclosure to avoid inhalation of dust or vapors.[2]
Summary of Hazard and Disposal Information
The following table summarizes key hazard information and disposal classifications for this compound and related acrylamide compounds. This information is essential for correct labeling and handling of waste streams.
| Category | Description | Primary Hazard Classifications | Disposal Route |
| Chemical Identity | This compound | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | Licensed Hazardous Waste Disposal |
| Unused/Surplus Product | Solid this compound powder | Toxic, potential carcinogen and mutagen | Hazardous Waste for Incineration or Landfill |
| Aqueous Solutions | Solutions containing dissolved this compound | Toxic | Hazardous Aqueous Waste |
| Contaminated Labware | Gels, gloves, paper towels, pipette tips, etc. | Varies by contaminant; assume hazardous | Hazardous Solid Waste |
Step-by-Step Disposal Procedures
The proper disposal route for this compound waste depends on its form (solid, liquid, or contaminated material). Disposal via sink drains or in regular trash is strictly prohibited unless explicitly authorized by your institution's Environmental Health & Safety (EHS) office.
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused or expired this compound powder.
-
Containment: Keep the chemical in its original, tightly sealed container. Ensure the container is clearly labeled.
-
Labeling: If the original label is not clear, re-label the container as "Hazardous Waste: this compound" and include any other required hazard information.
-
Disposal Request: Arrange for pickup through your institution's EHS or a licensed professional waste disposal service.
-
Treatment Method: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber, often after being mixed with a combustible solvent. Alternatively, it may be disposed of in an authorized hazardous waste landfill.
Protocol 2: Disposal of Liquid this compound Waste
This protocol applies to aqueous solutions containing this compound.
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
Labeling: Clearly label the container "Hazardous Waste: Aqueous this compound Solution" and list all chemical constituents.
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.
-
Disposal Options:
-
Option A - EHS Pickup: Arrange for collection by your institution's hazardous waste management service.
-
Option B - Polymerization: In some cases, aqueous acrylamide waste may be polymerized into a solid gel. The resulting solid is then disposed of as solid hazardous waste (see Protocol 3). This should only be done if it is a part of an established and approved laboratory procedure.
-
Protocol 3: Disposal of Contaminated Materials
This protocol applies to items such as gels, gloves, bench pads, and paper towels contaminated with this compound.
-
Segregation:
-
Polymerized Gels: Uncontaminated polymerized acrylamide gels may be considered non-hazardous and disposable in the regular lab trash by some institutions. However, if the gel is contaminated with any other hazardous substance (e.g., ethidium bromide), it must be treated as hazardous waste. Due to varying regulations, it is often safest to treat all lab-made gels as hazardous waste.
-
Other Solid Waste: All other contaminated solid waste (gloves, paper towels, etc.) must be disposed of as hazardous waste.
-
-
Containment: Place all solid contaminated waste into a suitable, leak-tight container, such as a durable plastic bag placed inside a pail with a lid. Do not use biohazard bags for chemical waste.
-
Labeling: Label the container as "Hazardous Waste: this compound Contaminated Debris."
-
Disposal Request: Arrange for pickup through your institution's EHS or hazardous waste contractor.
Spill Cleanup Procedure
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Control: Remove all ignition sources.
-
Cleanup (Dry Spill): For solid this compound, use dry cleanup methods to avoid generating dust. Carefully sweep or scoop the material into a labeled container for hazardous waste disposal.
-
Cleanup (Wet Spill): For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or diatomaceous earth) and place it into a suitable container for disposal.
-
Decontamination: Wash the spill area thoroughly with soap and water, collecting the rinsate as hazardous liquid waste. Prevent runoff from entering drains.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste streams.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
